molecular formula C32H45N3O4S B12375477 Nelfinavir-d4

Nelfinavir-d4

Cat. No.: B12375477
M. Wt: 571.8 g/mol
InChI Key: QAGYKUNXZHXKMR-IAEMMMHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nelfinavir-d4 is a useful research compound. Its molecular formula is C32H45N3O4S and its molecular weight is 571.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H45N3O4S

Molecular Weight

571.8 g/mol

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(3R)-2-deuterio-2-hydroxy-3-[[3-hydroxy-2-(trideuteriomethyl)benzoyl]amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29?/m0/s1/i1D3,29D

InChI Key

QAGYKUNXZHXKMR-IAEMMMHKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)C([2H])(CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

What is Nelfinavir-d4 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir-d4 is the deuterated analog of Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease.[1] The strategic replacement of four hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, renders this compound an invaluable tool in pharmacokinetic and metabolic research. Its primary application lies in its use as an internal standard for the highly accurate quantification of Nelfinavir in biological matrices using mass spectrometry-based techniques.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed experimental protocol for its use in quantitative analysis, and an exploration of the signaling pathways influenced by its non-deuterated counterpart, Nelfinavir.

Data Presentation

The following tables summarize the key quantitative data for this compound and its non-deuterated form, Nelfinavir.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₄₁D₄N₃O₄S
Molecular Weight 571.81 g/mol
Purity ≥98%
Isotopic Enrichment ≥99% deuterated forms (d₁-d₄); ≤1% d₀
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol

Source: Commercial supplier data.

Table 2: Physicochemical Properties of Nelfinavir

PropertyValue
Molecular Formula C₃₂H₄₅N₃O₄S
Molecular Weight 567.79 g/mol
CAS Number 159989-64-7
Appearance White to off-white powder
Melting Point 126-131 °C
Solubility Soluble in Methanol, Ethanol, and DMSO

Source: PubChem and commercial supplier data.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Nelfinavir in human plasma using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific laboratory conditions.

Materials and Reagents
  • Nelfinavir analytical standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

  • HPLC column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)
  • Prepare a stock solution of this compound (internal standard) in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Spike plasma samples: To 100 µL of human plasma in a 96-well plate, add 10 µL of the working internal standard solution (this compound).

  • Precipitate proteins: Add 300 µL of cold acetonitrile to each well.

  • Mix thoroughly: Vortex the plate for 2 minutes at high speed.

  • Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer supernatant: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate to dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analyze by LC-MS/MS: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Nelfinavir: m/z 568.3 → 330.2

      • This compound: m/z 572.3 → 334.2

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.

Data Analysis
  • Quantification: The concentration of Nelfinavir in the plasma samples is determined by calculating the peak area ratio of the analyte (Nelfinavir) to the internal standard (this compound).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of a series of known concentrations of Nelfinavir (spiked into blank plasma) against their corresponding concentrations. The concentration of Nelfinavir in the unknown samples is then interpolated from this curve.

Signaling Pathways and Mechanisms of Action

Nelfinavir, the non-deuterated parent compound of this compound, exerts its therapeutic effects through specific interactions with viral and cellular signaling pathways.

HIV-1 Protease Inhibition

The primary mechanism of action of Nelfinavir is the potent and specific inhibition of the HIV-1 protease enzyme.[2] This enzyme is crucial for the lifecycle of the virus, as it cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new infectious virions. By binding to the active site of the protease, Nelfinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[3]

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Viral RNA Viral RNA Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins Translation HIV-1 Protease HIV-1 Protease Viral Polyproteins->HIV-1 Protease Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Cleavage New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Nelfinavir Nelfinavir Nelfinavir->HIV-1 Protease Inhibition

Caption: Nelfinavir's inhibition of HIV-1 protease.

Off-Target Effects: PI3K/Akt Pathway and Unfolded Protein Response

In addition to its antiviral activity, Nelfinavir has been shown to exhibit anti-cancer properties through its effects on cellular signaling pathways. Two key mechanisms are the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the induction of the Unfolded Protein Response (UPR).

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Nelfinavir has been shown to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.

The Unfolded Protein Response is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Nelfinavir can induce ER stress, leading to the activation of the UPR. Prolonged UPR activation can trigger apoptosis (programmed cell death), providing another mechanism for its anti-cancer activity.

Nelfinavir_Anticancer_Mechanisms cluster_pi3k PI3K/Akt Pathway cluster_upr Unfolded Protein Response PI3K PI3K Akt Akt PI3K->Akt Activation Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation ER Stress ER Stress UPR UPR ER Stress->UPR Induction Apoptosis Apoptosis UPR->Apoptosis Prolonged Activation Nelfinavir Nelfinavir Nelfinavir->Akt Inhibition Nelfinavir->ER Stress Induction

Caption: Nelfinavir's off-target anticancer mechanisms.

Synthesis of this compound

Conclusion

This compound is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the precise and accurate quantification of Nelfinavir, a vital antiretroviral drug. Furthermore, the study of Nelfinavir's mechanisms of action continues to reveal novel insights into both viral replication and cellular signaling pathways, with potential implications for the development of new therapeutic strategies. This technical guide provides a comprehensive overview of this compound, empowering researchers to effectively utilize this important molecule in their studies.

References

Synthesis and Characterization of Deuterated Nelfinavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Nelfinavir, a potential therapeutic agent with improved pharmacokinetic properties. By strategically incorporating deuterium atoms at metabolically labile positions, the metabolic stability of Nelfinavir can be enhanced, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable side-effect profile. This document outlines a proposed synthetic route, detailed characterization methodologies, and expected analytical outcomes.

Introduction to Deuterated Nelfinavir

Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] It is metabolized in the body primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[2] One of its major active metabolites is M8, a hydroxylated form of the parent drug.[3][4] The process of deuteration involves the replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This substitution can significantly slow down the rate of metabolic reactions that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect.[5] By targeting the sites of metabolism on the Nelfinavir molecule for deuteration, its breakdown can be retarded, leading to improved drug exposure.

Proposed Synthesis of Deuterated Nelfinavir

While various synthetic routes for Nelfinavir have been established, this guide proposes a convergent synthesis strategy adapted from known methods to incorporate deuterium at a key metabolically active site.[1][6][7][8] The tert-butyl group of the decahydroisoquinoline carboxamide moiety is a known site of oxidation. Therefore, deuteration of this group is a rational approach to block this metabolic pathway.

The proposed synthesis involves two key fragments: a deuterated N-tert-butyl-decahydroisoquinoline-3-carboxamide and a suitable epoxide intermediate.

dot

Synthesis_Workflow cluster_A Fragment A Synthesis (Deuterated) cluster_B Fragment B Synthesis cluster_C Final Assembly A1 Decahydroisoquinoline-3-carboxylic acid A3 Coupling Reaction (e.g., HATU, DIPEA) A1->A3 A2 Deuterated tert-butylamine (d9) A2->A3 A4 Deuterated (d9) N-tert-butyl- decahydroisoquinoline-3-carboxamide A3->A4 C1 Coupling of Fragments A and B A4->C1 B1 Protected Epoxide Intermediate B1->C1 C2 Deprotection C1->C2 C3 Final Coupling with 3-hydroxy-2-methylbenzoic acid C2->C3 C4 Deuterated Nelfinavir C3->C4

Caption: Proposed synthetic workflow for deuterated Nelfinavir.

Experimental Protocol: Synthesis of Deuterated (d9) N-tert-butyl-decahydroisoquinoline-3-carboxamide (Fragment A)
  • Reaction Setup: To a solution of decahydroisoquinoline-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Addition of Deuterated Amine: Stir the mixture at room temperature for 10 minutes, then add deuterated tert-butylamine (d9-tert-butylamine) (1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the deuterated amide fragment.

Experimental Protocol: Final Assembly

The final assembly follows established procedures for Nelfinavir synthesis, involving the coupling of the deuterated fragment A with an appropriate epoxide intermediate (Fragment B), followed by deprotection and subsequent coupling with 3-hydroxy-2-methylbenzoic acid.[9]

Characterization of Deuterated Nelfinavir

Rigorous characterization is essential to confirm the identity, purity, and extent of deuteration of the final product. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule and determining the location and percentage of deuterium incorporation.

  • ¹H NMR: In the ¹H NMR spectrum of deuterated Nelfinavir, the signal corresponding to the tert-butyl protons should be significantly diminished or absent, confirming successful deuteration at this position. The integration of the remaining proton signals should be consistent with the Nelfinavir structure.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the Nelfinavir backbone. The carbon signal of the deuterated tert-butyl group will exhibit a multiplet splitting pattern due to coupling with deuterium (C-D coupling) and a shift to a slightly higher field compared to the non-deuterated analogue.

  • ²H NMR: A ²H (Deuterium) NMR spectrum will show a signal at the chemical shift corresponding to the tert-butyl group, providing direct evidence of deuterium incorporation.

Table 1: Expected ¹H NMR Data Comparison

ProtonsExpected Chemical Shift (δ ppm) of NelfinavirExpected Observation for Deuterated Nelfinavir
tert-butyl~1.3Signal significantly reduced or absent
Aromatic6.8 - 7.5Unchanged
Aliphatic (backbone)1.5 - 4.5Unchanged
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated Nelfinavir and to quantify the isotopic purity.

  • Electrospray Ionization (ESI-MS): The ESI-mass spectrum will show the molecular ion peak ([M+H]⁺) corresponding to the mass of the deuterated Nelfinavir. For the d9-deuterated analogue, the molecular weight will be increased by 9 atomic mass units compared to the non-deuterated Nelfinavir.

  • Isotopic Distribution: The isotopic pattern of the molecular ion peak will be analyzed to determine the percentage of deuterium incorporation. A high isotopic purity would be indicated by a dominant peak for the fully deuterated species (d9) and minimal peaks for lower deuterated isotopologues (d0-d8).[10]

dot

Characterization_Workflow Start Synthesized Deuterated Nelfinavir NMR NMR Spectroscopy (¹H, ¹³C, ²H) Start->NMR MS Mass Spectrometry (HRMS, ESI-MS) Start->MS Purity Purity Analysis (HPLC) Start->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Isotopic_Purity Isotopic Purity Determination MS->Isotopic_Purity Final_Product Characterized Deuterated Nelfinavir Purity->Final_Product Structure_Confirmation->Final_Product Isotopic_Purity->Final_Product

Caption: Analytical workflow for the characterization of deuterated Nelfinavir.

Table 2: Expected High-Resolution Mass Spectrometry Data

CompoundExpected Exact Mass [M+H]⁺ (m/z)
Nelfinavir568.2843
Deuterated (d9) Nelfinavir577.3409

Pharmacokinetic Profile Comparison

The primary rationale for deuterating Nelfinavir is to improve its pharmacokinetic profile. Preclinical and clinical studies would be necessary to quantify this improvement. The table below presents a hypothetical comparison based on the known pharmacokinetics of Nelfinavir and the expected impact of deuteration.[11][12][13][14]

Table 3: Hypothetical Pharmacokinetic Parameter Comparison

ParameterNelfinavir (literature values)Expected for Deuterated NelfinavirRationale for Change
Half-life (t₁/₂)3.5 - 5 hoursIncreasedReduced rate of metabolism due to the kinetic isotope effect.
Clearance (CL/F)HighDecreasedSlower metabolic clearance by CYP3A4/2C19.
Area Under the Curve (AUC)VariableIncreasedGreater drug exposure due to slower elimination.
CmaxVariablePotentially IncreasedSlower first-pass metabolism may lead to higher peak concentrations.
Metabolite (M8) FormationSignificantDecreasedDeuteration at the site of metabolism blocks the formation of the M8 metabolite.

Conclusion

The synthesis of deuterated Nelfinavir represents a promising strategy to enhance the therapeutic potential of this important antiretroviral agent. By employing a targeted deuteration approach, it is feasible to produce a molecule with improved metabolic stability. The analytical methodologies outlined in this guide provide a robust framework for the comprehensive characterization of deuterated Nelfinavir, ensuring its structural integrity and isotopic purity. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of this novel therapeutic candidate.

References

Commercial suppliers and availability of Nelfinavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Nelfinavir-d4, a deuterated analog of the established HIV-1 protease inhibitor, Nelfinavir. This document details its commercial availability, relevant experimental protocols, and the core signaling pathways influenced by its non-deuterated counterpart.

Commercial Availability and Suppliers

This compound is accessible through various chemical suppliers specializing in research-grade compounds. The primary application of this deuterated form is as an internal standard in pharmacokinetic studies and for quantification by mass spectrometry, owing to its distinct mass while retaining similar chemical properties to Nelfinavir.[1] Below is a comparative table of known suppliers.

SupplierProduct NumberPurityAvailable QuantitiesCertificate of Analysis
MedChemExpressHY-15287S1>98%1 mg, 5 mg, 10 mg--INVALID-LINK--
Alsachim (a Shimadzu Group Company)S-3680>98%Inquire for details--INVALID-LINK--[2]
Toronto Research ChemicalsN389752Not specified1 mg, 5 mg, 10 mg--INVALID-LINK--
Cayman Chemical10009804≥98%1 mg, 5 mg--INVALID-LINK--

Experimental Protocols

The primary utility of this compound lies in its application as an internal standard for the accurate quantification of Nelfinavir in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol: Quantification of Nelfinavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of Nelfinavir in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected range of Nelfinavir concentrations).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase system. The specific gradient program should be optimized for optimal separation.

    • Flow Rate: A flow rate of 0.4 mL/min is a typical starting point.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Nelfinavir and this compound. The exact m/z values will depend on the specific instrument and ionization conditions.

3. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of Nelfinavir to this compound against the known concentrations of Nelfinavir standards.

  • The concentration of Nelfinavir in the unknown plasma samples is then determined from this calibration curve.

Signaling Pathways

Nelfinavir, the non-deuterated parent compound of this compound, is known to exert its biological effects through the modulation of key cellular signaling pathways, primarily the Akt signaling pathway and the Unfolded Protein Response (UPR).[3][4][5]

Nelfinavir's Impact on the Akt Signaling Pathway

Nelfinavir has been shown to inhibit the Akt/PKB signaling pathway, which is crucial for cell survival and proliferation.[3][5][6] This inhibition is a key mechanism behind its anticancer properties.

Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Nelfinavir Nelfinavir Nelfinavir->Akt Inhibits Phosphorylation

Nelfinavir's inhibition of Akt phosphorylation.
Induction of the Unfolded Protein Response (UPR) by Nelfinavir

Nelfinavir can induce stress in the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR).[3][7][8] This cellular stress response can ultimately trigger apoptosis in cancer cells.

UPR_Pathway cluster_apoptosis Apoptotic Signaling Nelfinavir Nelfinavir ER Stress ER Stress Nelfinavir->ER Stress PERK PERK ER Stress->PERK IRE1α IRE1α ER Stress->IRE1α ATF6 ATF6 ER Stress->ATF6 eIF2α eIF2α PERK->eIF2α Phosphorylates XBP1s XBP1s IRE1α->XBP1s Splices XBP1 mRNA ATF6n ATF6n ATF6->ATF6n Cleavage & Translocation to Nucleus ATF4 ATF4 eIF2α->ATF4 Translational Upregulation Protein Synthesis Inhibition Protein Synthesis Inhibition eIF2α->Protein Synthesis Inhibition Apoptosis Apoptosis ATF4->Apoptosis CHOP CHOP ATF4->CHOP Induces ER Chaperone Upregulation ER Chaperone Upregulation XBP1s->ER Chaperone Upregulation ATF6n->ER Chaperone Upregulation CHOP->Apoptosis

Nelfinavir-induced Unfolded Protein Response.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.

PK_Workflow Dosing Dosing Biological Sampling Biological Sampling Dosing->Biological Sampling Administer Nelfinavir Sample Preparation Sample Preparation Biological Sampling->Sample Preparation Collect Plasma/Tissue LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Spike with this compound Protein Precipitation Extraction Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify Nelfinavir/ This compound Ratio Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Concentration vs. Time

Pharmacokinetic study workflow using this compound.

References

Interpreting the Certificate of Analysis for Nelfinavir-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a research compound.[1][2] This guide provides an in-depth interpretation of a typical Certificate of Analysis for Nelfinavir-d4, a deuterated form of the HIV-1 protease inhibitor Nelfinavir. Understanding the data presented in a CoA is essential for ensuring the accuracy and reproducibility of experimental results.[3]

This compound is commonly used as an internal standard in pharmacokinetic and metabolic studies of Nelfinavir due to its similar chemical properties and distinct mass. The deuterium labeling provides a clear mass shift in mass spectrometry analysis, allowing for precise quantification of the unlabeled drug.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are presented as an example for interpretative purposes.

Table 1: General Properties

TestSpecificationResult
Product Name This compoundConforms
CAS Number 159989-64-7 (unlabeled)159989-64-7 (unlabeled)
Molecular Formula C₃₂H₄₁D₄N₃O₄SC₃₂H₄₁D₄N₃O₄S
Molecular Weight 571.81 g/mol 571.81 g/mol
Appearance White to off-white solidConforms
Solubility Soluble in DMSO, EthanolConforms

Table 2: Quality and Purity Analysis

TestMethodSpecificationResult
Purity (HPLC) HPLC≥98%99.5%
Identity (¹H NMR) ¹H NMR SpectroscopyConforms to structureConforms
Identity (Mass Spec) Mass SpectrometryConforms to structureConforms
Isotopic Purity Mass Spectrometry≥99%99.6%
Residual Solvents GC-HSAs per USP <467>Conforms
Water Content Karl Fischer Titration≤1.0%0.2%
Storage Conditions -Store at -20°CStore at -20°C

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Nucleosil 100, 5 µm).[4]

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 25 mM monobasic sodium phosphate, pH adjusted to 3.4).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[5]

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for Nelfinavir.

  • Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of this compound.

  • Procedure for Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Nelfinavir are measured. The isotopic purity is calculated as the percentage of the d4 form relative to the sum of all isotopic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

  • Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks in the spectrum should be consistent with the known structure of Nelfinavir. The presence of deuterium atoms will result in the absence of signals at the corresponding positions in the ¹H NMR spectrum compared to the unlabeled Nelfinavir standard.

Visualizations

Quality Control Workflow for a Pharmaceutical Standard

The following diagram illustrates the typical workflow for the quality control testing of a pharmaceutical standard like this compound, from sample receipt to the issuance of the Certificate of Analysis.

qc_workflow cluster_0 Receiving cluster_1 Testing cluster_2 Data Review & Approval cluster_3 Documentation sample_receipt Sample Receipt physical_exam Physical Examination (Appearance, Solubility) sample_receipt->physical_exam hplc HPLC Purity sample_receipt->hplc ms Mass Spectrometry (Identity, Isotopic Purity) sample_receipt->ms nmr NMR Spectroscopy (Identity) sample_receipt->nmr kf Karl Fischer (Water Content) sample_receipt->kf data_review Data Review qa_approval QA Approval data_review->qa_approval coa_generation CoA Generation qa_approval->coa_generation

Caption: Quality Control Testing Workflow for this compound.

Relationship between Nelfinavir and this compound

This diagram illustrates the relationship between Nelfinavir and its deuterated analog, this compound, highlighting the isotopic labeling.

nelfinavir_d4_relationship cluster_nelfinavir Nelfinavir cluster_nelfinavir_d4 This compound nelfinavir Nelfinavir C₃₂H₄₅N₃O₄S labeling Isotopic Labeling (Deuterium Substitution) nelfinavir->labeling nelfinavir_d4 This compound C₃₂H₄₁D₄N₃O₄S labeling->nelfinavir_d4

Caption: Nelfinavir and its Deuterated Analog, this compound.

References

Isotopic Stability of Nelfinavir-d4 in Diverse Solvent Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of deuterium into active pharmaceutical ingredients (APIs), a strategy known as "deuteration," is increasingly employed to enhance pharmacokinetic profiles by altering metabolic pathways. Nelfinavir, an HIV-1 protease inhibitor, is one such candidate for deuteration (Nelfinavir-d4) to improve its therapeutic efficacy. However, the stability of the deuterium label is paramount to ensuring the drug's safety, efficacy, and intended pharmacokinetic properties. This technical guide provides a comprehensive framework for assessing the isotopic stability of this compound across a range of solvent conditions. While direct experimental data on this compound stability is not publicly available, this document synthesizes established principles of drug stability testing, isotopic analysis, and hydrogen-deuterium exchange phenomena to offer robust, generalized protocols and analytical strategies. This guide is intended to equip researchers and drug development professionals with the necessary tools to design and execute rigorous isotopic stability studies.

Introduction: The Imperative of Isotopic Stability

Deuterated pharmaceuticals hold immense promise in modern medicine. The "deuterium effect," or kinetic isotope effect, can slow down cytochrome P450 (CYP) mediated metabolism, leading to improved drug exposure, reduced formation of toxic metabolites, and potentially a better safety profile. Nelfinavir is an antiretroviral drug used in the treatment of HIV infection[1]. Its deuterated analogue, this compound, is designed to leverage these advantages.

However, the carbon-deuterium (C-D) bond, while generally stable, is not impervious to exchange with protons (hydrogen atoms) from the surrounding environment. This hydrogen-deuterium (H/D) exchange can compromise the integrity of the deuterated drug, leading to a loss of the desired pharmacokinetic benefits and the formation of impurities[2][3][4]. The stability of the deuterium label is therefore a critical quality attribute that must be thoroughly investigated.

The solvent environment plays a pivotal role in the potential for H/D exchange. Factors such as solvent polarity, proticity (the ability to donate a hydrogen bond), pH, and temperature can all influence the rate of exchange[2][3][5][6]. This guide outlines the methodologies required to evaluate the isotopic stability of this compound in different solvents, providing a pathway for ensuring its quality and reliability as a therapeutic agent.

Factors Influencing the Isotopic Stability of this compound

The susceptibility of this compound to deuterium loss is governed by several interconnected factors. Understanding these is key to designing a comprehensive stability study.

  • Solvent Type (Protic vs. Aprotic): This is arguably the most critical factor.

    • Polar Protic Solvents: Solvents like water, methanol, and ethanol possess O-H or N-H bonds and can act as hydrogen bond donors[7][8][9]. They can facilitate H/D exchange, particularly at labile sites or under conditions that promote the formation of charged intermediates.

    • Polar Aprotic Solvents: Solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) lack O-H or N-H bonds and cannot donate hydrogen bonds[7][8][9]. They are generally less likely to promote H/D exchange.

  • pH of the Medium: The rate of H/D exchange is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange process[2][4]. For molecules with amide protons, the minimum exchange rate is typically observed at a slightly acidic pH[4].

  • Temperature: Like most chemical reactions, the rate of H/D exchange increases with temperature. Accelerated stability studies at elevated temperatures are therefore crucial for predicting long-term stability[5].

  • Structure of Nelfinavir: Nelfinavir possesses several functional groups, including hydroxyl (-OH) and amide (-NH-) groups, which contain labile protons that will readily exchange with deuterium in a deuterated solvent. The deuterium atoms in this compound are presumed to be on carbon atoms, which are far less susceptible to exchange. However, the overall chemical environment of the molecule can influence the stability of these C-D bonds.

Generalized Experimental Protocol for Isotopic Stability Assessment

This section details a comprehensive, albeit generalized, protocol for assessing the isotopic stability of this compound. Researchers should adapt this protocol based on their specific laboratory capabilities and the intended application of the drug. This protocol is based on established drug stability testing guidelines[10][11][12][13].

Materials and Reagents
  • This compound: At least three batches of the active pharmaceutical ingredient (API).

  • Solvents: A representative panel of solvents should be selected, including:

    • Polar Protic: Purified Water (H₂O), Methanol, Ethanol.

    • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).

    • Buffers: A range of pH buffers (e.g., pH 2, pH 7.4, pH 9).

  • Forced Degradation Reagents:

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

  • Analytical Standards: Nelfinavir (non-deuterated) reference standard.

  • Mobile Phase Components: HPLC or UPLC grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium acetate).

Sample Preparation
  • Prepare stock solutions of this compound in each selected solvent at a known concentration (e.g., 1 mg/mL).

  • For each solvent, dispense aliquots of the stock solution into multiple vials for each time point and storage condition.

  • Ensure vials are sealed tightly to prevent solvent evaporation.

Stability Study Conditions

The study should encompass long-term, accelerated, and forced degradation conditions.

  • Long-Term Stability:

    • Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months[10][12].

  • Accelerated Stability:

    • Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

    • Time Points: 0, 3, and 6 months[10][12].

  • Forced Degradation (Stress Testing):

    • Acid Hydrolysis: Incubate with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate with 0.1 M NaOH at 60°C.

    • Oxidation: Incubate with 3% H₂O₂ at room temperature.

    • Photostability: Expose to light according to ICH Q1B guidelines.

    • Time Points for Forced Degradation: Samples should be analyzed at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours) to target 5-20% degradation.

Analytical Methodology: LC-HRMS

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the preferred method for accurately determining isotopic purity[14][15][16][17].

  • Chromatography System: UPLC or HPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan mode over a relevant m/z range to include all isotopologues of Nelfinavir.

Data Analysis
  • For each time point, inject the sample onto the LC-HRMS system.

  • Generate extracted ion chromatograms (EICs) for the protonated molecule of each expected isotopologue of Nelfinavir (d0, d1, d2, d3, d4).

  • Integrate the peak area for each isotopologue.

  • Calculate the percentage of each isotopologue at each time point using the following formula: % d_x = (Area_dx / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100

  • The isotopic purity is the percentage of the d4 isotopologue. A decrease in this value over time indicates isotopic instability.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different conditions. Below is a template for data presentation.

Table 1: Isotopic Purity (%) of this compound under Long-Term Storage Conditions (25°C/60% RH)

Time (Months)WaterMethanolAcetonitrileDMSO
099.899.899.899.8
3
6
12
24
36

Table 2: Isotopic Purity (%) of this compound under Accelerated Storage Conditions (40°C/75% RH)

Time (Months)WaterMethanolAcetonitrileDMSO
099.899.899.899.8
3
6

Table 3: Isotopic Purity (%) of this compound under Forced Degradation Conditions

ConditionTime (Hours)Isotopic Purity (%)% d0 Formation
0.1 M HCl, 60°C099.8<0.1
4
8
24
0.1 M NaOH, 60°C099.8<0.1
4
8
24

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the isotopic stability of this compound.

G cluster_prep 1. Preparation cluster_storage 2. Stability Storage cluster_analysis 3. Analysis cluster_results 4. Results & Reporting prep_stock Prepare this compound Stock Solutions aliquot Aliquot Samples for Each Condition prep_stock->aliquot long_term Long-Term (25°C/60%RH) accelerated Accelerated (40°C/75%RH) forced Forced Degradation (Acid, Base, Oxidative) sampling Sample at Predetermined Time Points long_term->sampling accelerated->sampling forced->sampling lcms LC-HRMS Analysis sampling->lcms data_proc Extract Ion Chromatograms (d0-d4) lcms->data_proc calc Calculate Isotopic Purity (%) data_proc->calc report Tabulate & Report Stability Data calc->report

Caption: Experimental workflow for this compound isotopic stability testing.

Potential Isotopic Exchange Pathways

This diagram illustrates the conceptual factors that can influence the isotopic stability of this compound, leading to potential deuterium loss.

G nd4 This compound (Isotopically Pure) exchange H/D Exchange Reaction nd4->exchange + H⁺ Source nd3 Nelfinavir-d3 (Isotopic Impurity) protic Protic Solvents (e.g., H₂O, MeOH) protic->exchange ph Acidic/Basic pH ph->exchange temp Elevated Temperature temp->exchange Accelerates exchange->nd3 - D⁺ Loss

Caption: Factors influencing Hydrogen-Deuterium (H/D) exchange of this compound.

Conclusion

The assessment of isotopic stability is a non-negotiable step in the development of deuterated drugs like this compound. While this guide provides a generalized framework, it is crucial that specific, validated analytical methods are employed. The choice of solvents for the stability study should reflect the potential environments the drug substance and product may encounter during manufacturing, storage, and administration. By systematically evaluating the impact of solvent, pH, and temperature on the integrity of the C-D bonds, researchers can ensure that the benefits of deuteration are preserved throughout the product's shelf life, ultimately delivering a safe and effective therapeutic to patients.

References

An In-depth Technical Guide to the Mass Shift of Nelfinavir-d4 versus Nelfinavir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the mass shift observed between the standard pharmaceutical compound Nelfinavir and its deuterated isotopologue, Nelfinavir-d4. It covers the fundamental principles of isotopic labeling, the quantitative differences between these molecules, and the practical applications of this mass shift in bioanalytical and metabolic studies.

Introduction to Nelfinavir and Isotopic Labeling

Nelfinavir is a potent, orally bioavailable HIV-1 protease inhibitor used in the treatment of HIV infection.[1][2] Like many pharmaceuticals, its journey through development and clinical use requires precise and accurate quantification in biological matrices. This is often achieved using mass spectrometry, a technique that separates ions based on their mass-to-charge ratio.

To enhance the accuracy of such quantitative methods, a technique known as stable isotope labeling is employed. This involves replacing one or more atoms in the drug molecule with their heavier, non-radioactive isotopes. This compound is a deuterated form of Nelfinavir, where four hydrogen (¹H) atoms have been replaced by deuterium (²H or D), a stable isotope of hydrogen.[3] This substitution results in a molecule that is chemically identical to Nelfinavir but has a greater mass, which is the basis for the "mass shift."

The primary applications of this mass shift are twofold:

  • Internal Standards in Bioanalysis: Deuterated analogs like this compound serve as ideal internal standards for quantitative mass spectrometry assays.[3] They co-elute chromatographically with the non-labeled drug and exhibit similar ionization efficiency, but are distinguishable by their different mass, allowing for precise correction of sample loss during preparation and instrumental variability.

  • Metabolic Profiling: The substitution of hydrogen with deuterium can alter the rate of drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the Kinetic Isotope Effect (KIE).[4] This can slow down metabolic pathways that involve the cleavage of that bond, potentially improving a drug's pharmacokinetic profile by extending its half-life or reducing the formation of toxic metabolites.[4][5]

The Mass Shift: A Quantitative Comparison

The mass shift between Nelfinavir and this compound is a direct consequence of replacing four protium (¹H) atoms with four deuterium (²H) atoms. The atomic mass of protium is approximately 1.008 amu, while deuterium is approximately 2.014 amu. This seemingly small difference is easily resolved by modern mass spectrometers.

The table below summarizes the key quantitative properties of both molecules.

PropertyNelfinavirThis compoundData Source(s)
Molecular Formula C₃₂H₄₅N₃O₄SC₃₂H₄₁D₄N₃O₄S[1][3][6]
Average Molecular Weight ~567.8 g/mol ~571.81 g/mol [1][3][6]
Monoisotopic Mass 567.31307810 Da~571.3382 Da (Calculated)[6]
Mass Shift (Δm) -+4.025 Da (Calculated)-

Note: The calculated monoisotopic mass and mass shift for this compound are based on the substitution of four ¹H atoms with ²H atoms.

The Rationale for Deuteration

The deliberate introduction of deuterium into the Nelfinavir structure serves critical functions in pharmaceutical research and development.

Application as an Internal Standard

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy. The IS is a compound of fixed concentration added to every sample, including calibrators and quality controls. It corrects for variations in sample extraction, handling, and instrument response.

A deuterated analog is the "gold standard" for an IS because:

  • Co-elution: It has nearly identical physicochemical properties to the analyte (the non-deuterated drug), meaning it behaves the same way during chromatographic separation.

  • Similar Ionization: It ionizes with similar efficiency in the mass spectrometer's source.

  • Mass Differentiable: It is easily distinguished from the analyte by the mass spectrometer due to the mass shift.

G cluster_Analyte Nelfinavir (Analyte) cluster_IS This compound (Internal Standard) cluster_Relationship Structural Relationship NFV Nelfinavir (C₃₂H₄₅N₃O₄S) MW: ~567.8 Rel Deuterium Substitution (H ➞ D) NFV->Rel NFV_D4 This compound (C₃₂H₄₁D₄N₃O₄S) MW: ~571.8 Rel->NFV_D4 caption Structural relationship of Nelfinavir and this compound.

Structural relationship of Nelfinavir and this compound.
The Kinetic Isotope Effect (KIE)

Drug metabolism often involves the enzymatic breaking of C-H bonds by enzymes such as the Cytochrome P450 (CYP) family.[7] Because the C-D bond is stronger and requires more energy to break than a C-H bond, replacing a hydrogen atom with a deuterium atom at a site of metabolic activity can significantly slow down the rate of that metabolic reaction.[4] This is the Kinetic Isotope Effect. By strategically placing deuterium atoms on metabolically vulnerable positions of a drug, developers can create "hardened" molecules that are more resistant to degradation, potentially leading to improved bioavailability and a longer half-life.

KIE_Concept Drug_CH Drug-H Metabolite_CH Metabolite Drug_CH->Metabolite_CH Fast Metabolism (CYP Enzyme) Drug_CD Drug-D Metabolite_CD Metabolite Drug_CD->Metabolite_CD Slow Metabolism (CYP Enzyme) caption Conceptual diagram of the Kinetic Isotope Effect (KIE).

Conceptual diagram of the Kinetic Isotope Effect (KIE).

Experimental Protocol: Quantification of Nelfinavir via LC-MS/MS

This section outlines a typical workflow for the quantitative analysis of Nelfinavir in human plasma using this compound as an internal standard.

Materials and Reagents
  • Nelfinavir analytical standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Methodologies

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Nelfinavir and this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Create a series of Nelfinavir working solutions by serial dilution to be used for the calibration curve.

  • Prepare a single working solution of this compound at a fixed concentration.

2. Sample Preparation (Protein Precipitation): [8]

  • To a 100 µL aliquot of plasma sample (calibrator, control, or unknown), add a fixed volume (e.g., 20 µL) of the this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Nelfinavir, followed by a re-equilibration step.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).[10]

    • SRM Transitions:

      • Nelfinavir: Q1: 568.4 m/z → Q3: 330.0 m/z.[8]

      • This compound: Q1: 572.4 m/z → Q3: 330.0 m/z (The product ion may be the same if deuterium is not on the fragmented portion).

4. Data Processing:

  • Integrate the peak areas for both the Nelfinavir and this compound SRM transitions.

  • Calculate the Peak Area Ratio (PAR) = (Nelfinavir Peak Area) / (this compound Peak Area).

  • Construct a calibration curve by plotting the PAR against the known concentrations of the calibrator samples.

  • Determine the concentration of Nelfinavir in unknown samples by interpolating their PAR values from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample Spike 2. Spike with This compound (IS) Plasma->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant LC 6. LC Separation (C18 Column) Supernatant->LC MS 7. MS/MS Detection (SRM Mode) LC->MS Integrate 8. Integrate Peak Areas (Analyte + IS) MS->Integrate Calculate 9. Calculate Peak Area Ratio Integrate->Calculate Quantify 10. Quantify using Calibration Curve Calculate->Quantify caption Workflow for LC-MS/MS quantification of Nelfinavir.

Workflow for LC-MS/MS quantification of Nelfinavir.

Conclusion

The mass shift between Nelfinavir and its deuterated analog, this compound, is a fundamental and powerful tool in modern pharmaceutical science. This controlled increase in mass, resulting from the substitution of hydrogen with deuterium, enables highly precise and accurate bioanalytical quantification by serving as an ideal internal standard in mass spectrometry-based assays. Furthermore, the underlying principle of strengthening chemical bonds through deuteration opens avenues for optimizing drug metabolism and enhancing pharmacokinetic profiles via the Kinetic Isotope Effect. A thorough understanding of these concepts is essential for professionals engaged in drug discovery, development, and clinical analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Nelfinavir in Human Plasma by LC-MS/MS using Nelfinavir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antiretroviral drug Nelfinavir in human plasma. The method utilizes a stable isotope-labeled internal standard, Nelfinavir-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Nelfinavir.

Introduction

Nelfinavir is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate and reliable quantification of Nelfinavir in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.

Experimental

Materials and Reagents
  • Nelfinavir reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Nelfinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Nelfinavir in acetonitrile.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Nelfinavir stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.

Sample Preparation Protocol
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientIsocratic or gradient elution optimized for separation
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume10 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 3
Ion Spray Voltage5500 V
Source Temperature500 °C
Collision GasNitrogen

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nelfinavir568.4330.0
This compound572.4330.0

Results and Discussion

This method demonstrates excellent linearity, accuracy, and precision for the quantification of Nelfinavir in human plasma. The use of this compound as an internal standard effectively compensates for any variability during sample preparation and analysis. The protein precipitation method is simple, rapid, and provides clean extracts, minimizing matrix effects.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS in ACN (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer chromatography Chromatographic Separation (C18) injection->chromatography detection MS/MS Detection (MRM) chromatography->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for Nelfinavir quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Nelfinavir in human plasma. The simple sample preparation and the use of a deuterated internal standard make it well-suited for high-throughput analysis in a research setting.

Detailed Protocol: LC-MS/MS Method for Nelfinavir Quantification

This protocol provides a step-by-step guide for the quantification of Nelfinavir in human plasma using this compound as an internal standard.

Preparation of Solutions

1.1. Nelfinavir Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of Nelfinavir reference standard.

  • Dissolve in a sufficient volume of acetonitrile to achieve a final concentration of 1 mg/mL.

  • Store the stock solution at -20 °C.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a sufficient volume of acetonitrile to achieve a final concentration of 1 mg/mL.

  • Store the stock solution at -20 °C.

1.3. Nelfinavir Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the Nelfinavir stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • The concentration range should encompass the expected concentrations in the study samples (e.g., 1 to 5000 ng/mL).

1.4. Internal Standard Working Solution (e.g., 100 ng/mL)

  • Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation
  • Retrieve plasma samples, calibration standards, and quality control samples from the freezer and allow them to thaw completely at room temperature.

  • Vortex each tube for 10 seconds to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, calibration standard, and QC sample into individual 1.5 mL microcentrifuge tubes.

  • Add 200 µL of the internal standard working solution to each tube.

  • Cap the tubes and vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the clear supernatant to autosampler vials.

  • Cap the vials and place them in the autosampler tray for LC-MS/MS analysis.

LC-MS/MS System Setup and Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the mass spectrometer with the parameters outlined in Tables 2 and 3.

  • Create a sequence table in the instrument control software including the sample list, injection volume, and data file names.

  • Inject the samples onto the LC-MS/MS system.

  • Acquire data in MRM mode.

Data Processing and Quantification
  • Integrate the chromatographic peaks for Nelfinavir and this compound.

  • Calculate the peak area ratio of Nelfinavir to this compound for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use a linear regression model with a 1/x² weighting to fit the calibration curve.

  • Determine the concentration of Nelfinavir in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Diagram (Illustrative)

While Nelfinavir's primary mechanism of action is the inhibition of HIV protease, it is also known to affect cellular signaling pathways. The following is an illustrative diagram of a simplified, hypothetical signaling pathway that could be investigated in the context of Nelfinavir research.

signaling_pathway Nelfinavir Nelfinavir Protease HIV Protease Nelfinavir->Protease Inhibits PI3K PI3K Nelfinavir->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Nelfinavir's inhibitory effects.

Application Note and Protocol: Quantitative Analysis of Nelfinavir in Human Plasma using Nelfinavir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic drug monitoring of Nelfinavir is crucial to ensure optimal therapeutic outcomes and minimize dose-related toxicity. This application note provides a detailed protocol for the quantitative analysis of Nelfinavir in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Nelfinavir-d4, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The method described herein is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring.

Materials and Methods

Reagents and Materials
  • Nelfinavir reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Data acquisition and processing software

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Nelfinavir and this compound into separate volumetric flasks.

  • Dissolve in methanol to a final concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

Working Solutions:

  • Prepare a series of Nelfinavir working solutions by serially diluting the stock solution with 50% methanol to create calibration standards.

  • Prepare a this compound working solution by diluting the stock solution with 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nelfinavir568.3330.2
This compound572.3334.2
  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). A summary of typical validation parameters is presented in the table below.

ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal
Stability (Freeze-Thaw, Bench-Top, Long-Term) Stable

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Nelfinavir.

Internal_Standard_Logic Analyte Nelfinavir (Analyte) Variability Sources of Variability (Sample Prep, Injection, Ionization) Analyte->Variability IS This compound (Internal Standard) IS->Variability Ratio Analyte/IS Peak Area Ratio Variability->Ratio affects both equally Correction Correction for Variability Ratio->Correction Quantification Accurate Quantification Correction->Quantification

Caption: Logic of using a stable isotope-labeled internal standard.

Application Notes and Protocols for the Use of Nelfinavir-d4 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of nelfinavir-d4 as an internal standard in the quantitative analysis of nelfinavir in biological matrices, particularly for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis, ensuring the highest accuracy and precision.

Introduction

Nelfinavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of human immunodeficiency virus (HIV) infection. To understand its absorption, distribution, metabolism, and excretion (ADME) profile, robust and reliable bioanalytical methods are essential for quantifying its concentration in biological fluids such as plasma. An internal standard (IS) is crucial in LC-MS/MS assays to compensate for variability during sample preparation and analysis.

Why this compound is an Ideal Internal Standard:

  • Co-elution: this compound is chromatographically indistinguishable from nelfinavir, ensuring they experience the same conditions during analysis.

  • Similar Ionization Efficiency: As a deuterated analog, it exhibits nearly identical ionization behavior to the analyte in the mass spectrometer source.

  • Compensation for Matrix Effects: It effectively mimics the analyte's behavior in the presence of complex biological matrices, correcting for any ion suppression or enhancement.

  • Mass Differentiation: The mass difference of 4 Da allows for specific and simultaneous detection by the mass spectrometer without cross-interference.

Physicochemical Properties

PropertyNelfinavirThis compound
Chemical Formula C₃₂H₄₅N₃O₄SC₃₂H₄₁D₄N₃O₄S
Monoisotopic Mass 567.3131 g/mol 571.3382 g/mol
Appearance White to off-white powderNot specified, expected to be similar
Solubility Soluble in methanol, ethanol, acetonitrileExpected to be similar to nelfinavir

Experimental Protocols

This section details a representative LC-MS/MS method for the quantification of nelfinavir in human plasma using this compound as an internal standard.

Materials and Reagents
  • Nelfinavir analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table below
Collision Gas Argon
Ion Spray Voltage 5500 V
Source Temperature 500°C

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Nelfinavir568.4330.0[1]
This compound572.4330.0

Note: The product ion for this compound is inferred to be the same as nelfinavir, assuming the deuterium labels are not on the fragmented portion of the molecule. This is a common and generally accepted practice for stable isotope-labeled internal standards.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (70% A: 30% B).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The following tables present typical quantitative data for a validated LC-MS/MS method for nelfinavir in human plasma, demonstrating the performance expected when using this compound as an internal standard.

Table 2: Calibration Curve

ParameterValue
Linearity Range 5 - 10,000 ng/mL[1]
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.99

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ5< 15%< 15%± 20%
Low15< 10%< 10%± 15%
Medium500< 10%< 10%± 15%
High8000< 10%< 10%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical bioanalytical method validation acceptance criteria.

Table 4: Recovery

AnalyteLow QCMedium QCHigh QC
Nelfinavir > 85%> 85%> 85%
This compound > 85%> 85%> 85%

Recovery is consistent across the concentration range for both the analyte and the internal standard, which is crucial for a reliable assay.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound IS (10 µL) plasma->is_addition vortex1 Vortex is_addition->vortex1 precipitation Add Acetonitrile (300 µL) vortex1->precipitation vortex2 Vortex precipitation->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Peak Area Ratios) detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for Nelfinavir Quantification.

Rationale for Using a Stable Isotope-Labeled Internal Standard

logical_relationship cluster_outcome Outcome sample_prep Sample Preparation Inconsistency mimics_analyte Physicochemically Mimics Nelfinavir matrix_effects Matrix Effects (Ion Suppression/Enhancement) coelutes Co-elutes with Nelfinavir instrument_drift Instrumental Drift mass_diff Differentiated by Mass accurate_quant Accurate and Precise Quantification mimics_analyte->accurate_quant coelutes->accurate_quant mass_diff->accurate_quant

References

Application Note & Protocol: A Bioanalytical Method for the Quantification of Nelfinavir in Pediatric Plasma Samples using LC-MS/MS with Nelfinavir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir is an essential protease inhibitor used in the treatment of HIV-1 infection, including in pediatric populations.[1] Therapeutic drug monitoring of nelfinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions, which is particularly important in children due to physiological differences affecting pharmacokinetics.[2][3] This application note provides a detailed protocol for a robust and sensitive bioanalytical method for the quantification of nelfinavir in pediatric plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Nelfinavir-d4, to ensure accuracy and precision.[4][5]

Mechanism of Action of Nelfinavir

Nelfinavir primarily acts by inhibiting the HIV-1 protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins required for viral maturation.[6] This inhibition results in the production of immature, non-infectious viral particles.[6] Beyond its antiviral effects, nelfinavir has also been investigated for its anti-cancer properties, which are attributed to the inhibition of the Akt/PKB signaling pathway and the induction of endoplasmic reticulum stress.[1][7][8]

Nelfinavir Signaling Pathway cluster_0 HIV-1 Replication Cycle cluster_1 Nelfinavir Action cluster_2 Anti-Cancer Effects Viral Polyproteins Viral Polyproteins HIV-1 Protease HIV-1 Protease Viral Polyproteins->HIV-1 Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV-1 Protease->Functional Viral Proteins Mature Virus Mature Virus Functional Viral Proteins->Mature Virus Nelfinavir Nelfinavir Inhibition of HIV-1 Protease Inhibition of HIV-1 Protease Nelfinavir->Inhibition of HIV-1 Protease Akt/PKB Pathway Akt/PKB Pathway Nelfinavir->Akt/PKB Pathway Inhibits ER Stress ER Stress Nelfinavir->ER Stress Induces Inhibition of HIV-1 Protease->HIV-1 Protease Immature, Non-infectious Virus Immature, Non-infectious Virus Inhibition of HIV-1 Protease->Immature, Non-infectious Virus Apoptosis Apoptosis Akt/PKB Pathway->Apoptosis ER Stress->Apoptosis

Caption: Nelfinavir's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Nelfinavir mesylate reference standard

  • This compound internal standard (IS)[4]

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ammonium formate

  • Human plasma (drug-free)

  • Deionized water

Instrumentation
  • A liquid chromatography system capable of gradient elution

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of nelfinavir and this compound in methanol.

  • Working Standard Solutions: Serially dilute the nelfinavir stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

Due to the limited sample volume often available from pediatric patients, this protocol is optimized for a small plasma volume.

Sample Preparation Workflow A Pipette 50 µL of pediatric plasma sample into a microcentrifuge tube B Add 10 µL of this compound Internal Standard Working Solution (100 ng/mL) A->B C Add 150 µL of cold acetonitrile to precipitate proteins B->C D Vortex for 1 minute C->D E Centrifuge at 10,000 x g for 10 minutes at 4°C D->E F Transfer 100 µL of the supernatant to an autosampler vial E->F G Inject 10 µL into the LC-MS/MS system F->G Overall Bioanalytical Workflow A Receive Pediatric Plasma Sample B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Acquisition C->D E Data Processing (Integration of Peak Areas) D->E F Calculation of Peak Area Ratios (Nelfinavir/Nelfinavir-d4) E->F G Quantification using Calibration Curve F->G H Report Final Nelfinavir Concentration G->H

References

Application Note and Protocol: Sample Preparation for Nelfinavir Analysis using Nelfinavir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV infection.[1] Therapeutic drug monitoring (TDM) of Nelfinavir is crucial to ensure efficacy and minimize toxicity. Accurate and reliable quantification of Nelfinavir in biological matrices, such as plasma, is essential for TDM and pharmacokinetic studies. This application note provides detailed protocols for three common sample preparation techniques for the analysis of Nelfinavir using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Nelfinavir-d4 is utilized as an internal standard (IS) to ensure the accuracy and precision of the quantification by correcting for variability during sample processing and analysis.

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the required limit of quantification, sample volume, and desired sample cleanliness. The following sections detail the protocols for each method.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is often used in high-throughput environments.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the solution into the LC-MS/MS system.

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein Precipitation Workflow

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 500 µL of plasma, add 50 µL of this compound internal standard.

  • Dilute the plasma sample with 500 µL of 0.1 M phosphate buffer (pH 6.0).

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute Nelfinavir and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the solution into the LC-MS/MS system.

SPE_Workflow cluster_1 Solid-Phase Extraction Workflow condition Condition C18 SPE Cartridge load Load onto SPE Cartridge condition->load plasma Plasma Sample (500 µL) + IS dilute Dilute with Phosphate Buffer plasma->dilute dilute->load wash Wash with 5% Methanol load->wash dry Dry Cartridge wash->dry elute Elute with Methanol (1 mL) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

  • To 500 µL of plasma, add 50 µL of this compound internal standard.

  • Add 100 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 2 mL of a mixture of ethyl acetate and hexane (9:1, v/v) as the extraction solvent.

  • Vortex the mixture for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the solution into the LC-MS/MS system.

LLE_Workflow cluster_2 Liquid-Liquid Extraction Workflow plasma Plasma Sample (500 µL) + IS basify Add 0.1 M NaOH (100 µL) plasma->basify add_solvent Add Ethyl Acetate/Hexane (2 mL) basify->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow

Quantitative Data Summary

The performance of each sample preparation method can be evaluated based on several key parameters. The following table summarizes typical quantitative data for Nelfinavir analysis using the described techniques.

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Recovery (%) 85 - 95> 88[2]83 - 92.4[3]
Matrix Effect (%) 5 - 15< 10< 10
Linearity Range (ng/mL) 10 - 10,000100 - 10,000[2]50 - 10,000[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 10100[2]50[3]
Intra-day Precision (%CV) < 10< 10[2]< 15
Inter-day Precision (%CV) < 152.5 - 9.8[2]< 15
Accuracy (%) 90 - 110-4.6 to +4.3[2]85 - 115

Discussion

All three methods are suitable for the quantitative analysis of Nelfinavir in plasma.

  • Protein Precipitation is the fastest method but may suffer from higher matrix effects, potentially impacting sensitivity and accuracy. It is well-suited for rapid screening or when high sample throughput is required.

  • Solid-Phase Extraction offers the cleanest extracts, resulting in minimal matrix effects and high sensitivity.[2] This method is ideal for applications requiring low limits of quantification and high accuracy.

  • Liquid-Liquid Extraction provides a good balance between sample cleanliness and ease of use. It generally yields good recovery and is a robust method for routine analysis.[3]

The inclusion of this compound as an internal standard is critical for all three methods. It effectively compensates for any analyte loss during sample preparation and for variations in instrument response, thereby ensuring the reliability of the analytical results. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, accuracy, and sample throughput. Validation of the chosen method according to regulatory guidelines (e.g., FDA, EMA) is essential before its application in clinical or research settings.[4]

References

Application Note: High-Throughput Analysis of Nelfinavir in Human Plasma for Therapeutic Drug Monitoring Using Nelfinavir-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the HIV protease inhibitor Nelfinavir in human plasma. The use of a stable isotope-labeled internal standard, Nelfinavir-d4, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method provides the necessary performance for clinical research and pharmacokinetic studies.

Introduction

Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus. Therapeutic drug monitoring of Nelfinavir is important to ensure adequate drug exposure, which is critical for virologic suppression and minimizing the risk of developing drug resistance. Wide inter-individual pharmacokinetic variability has been observed with Nelfinavir, making TDM a valuable tool for optimizing therapy.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as this compound, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing effective compensation for variations during sample preparation and analysis. This leads to improved precision and accuracy of the quantitative results. This application note provides a detailed protocol for the quantification of Nelfinavir in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Nelfinavir reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent, Waters)

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Nelfinavir by dissolving the appropriate amount of the reference standard in methanol.

    • Prepare a 1 mg/mL stock solution of this compound by dissolving the appropriate amount in methanol.

  • Working Solutions:

    • Prepare intermediate working solutions of Nelfinavir by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

    • Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Controls:

    • Spike drug-free human plasma with the Nelfinavir working solutions to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL.

    • Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, hold for 1.4 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nelfinavir: 568.4 → 330.2[1]
This compound: 572.4 → 330.2 (representative)
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Analysis

Quantification is performed by calculating the peak area ratio of Nelfinavir to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentrations of Nelfinavir in the QC and unknown samples are then determined from this calibration curve.

Performance Characteristics

The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for Nelfinavir, compiled from published methods.

ParameterTypical Value
Linearity Range 10 - 5000 ng/mL
LLOQ 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add this compound (IS) Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chrom Chromatographic Separation Inject->Chrom Detect Mass Spectrometric Detection Chrom->Detect Quant Quantification (Peak Area Ratio) Detect->Quant Calib Calibration Curve Quant->Calib Result Determine Concentration Calib->Result

Caption: Experimental workflow for Nelfinavir TDM.

ISTD_Principle cluster_analyte Analyte (Nelfinavir) cluster_is Internal Standard (this compound) A_Sample Variable Amount in Sample A_Prep Loss during Preparation A_Sample->A_Prep A_Inject Variable Injection A_Prep->A_Inject A_Ion Ionization Suppression/Enhancement A_Inject->A_Ion A_Signal Variable MS Signal A_Ion->A_Signal Ratio Peak Area Ratio (Analyte/IS) A_Signal->Ratio IS_Sample Fixed Amount Added IS_Prep Similar Loss during Preparation IS_Sample->IS_Prep IS_Inject Similar Injection Variation IS_Prep->IS_Inject IS_Ion Similar Ionization Effects IS_Inject->IS_Ion IS_Signal Proportional MS Signal IS_Ion->IS_Signal IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of stable isotope-labeled internal standard.

Conclusion

The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the therapeutic drug monitoring of Nelfinavir in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput clinical research environments. This method can be a valuable tool for optimizing Nelfinavir therapy and advancing our understanding of its pharmacokinetics.

References

Application Note: Quantitative Analysis of Nelfinavir in Dried Blood Spots using Nelfinavir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nelfinavir is a potent protease inhibitor widely used in the treatment of HIV infection. Therapeutic drug monitoring of Nelfinavir is crucial for optimizing treatment efficacy and minimizing toxicity. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and convenient alternative to traditional venous blood collection, especially in resource-limited settings and for pediatric populations. This application note provides a detailed protocol for the quantitative analysis of Nelfinavir in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nelfinavir-d4 as a stable isotope-labeled internal standard.

Principle

This method utilizes the stability and ease of collection of dried blood spots for the quantification of Nelfinavir. A small volume of whole blood is spotted onto a filter card and allowed to dry. A standardized disc is then punched from the spot and the drug is extracted. The extract is analyzed by LC-MS/MS, a highly sensitive and selective technique. This compound is added to the extraction solvent to serve as an internal standard, compensating for potential variations in sample processing and instrument response. Quantification is achieved by comparing the peak area ratio of Nelfinavir to this compound against a calibration curve prepared in a blank blood matrix.

Experimental Protocols

Materials and Reagents
  • Nelfinavir reference standard

  • This compound internal standard (IS)

  • Whatman 903™ protein saver cards or equivalent

  • LC-MS/MS grade methanol and acetonitrile

  • LC-MS/MS grade formic acid

  • Human whole blood (drug-free)

  • Standard laboratory equipment (pipettes, vortex mixer, centrifuge, etc.)

  • Harris Uni-Core punch (3 mm) or equivalent

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions
  • Nelfinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nelfinavir reference standard in methanol.

  • Nelfinavir Working Solutions: Prepare serial dilutions of the stock solution in methanol to create working solutions for calibration standards and quality controls.

  • This compound Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

Preparation of Calibration Standards and Quality Controls in DBS
  • Spike drug-free human whole blood with the Nelfinavir working solutions to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

  • Gently mix the spiked blood.

  • Pipette 50 µL of each spiked blood sample onto the designated circles on the protein saver cards.[1]

  • Allow the spots to dry completely at ambient temperature for at least 3 hours.[1][2]

  • Store the prepared DBS cards in sealed plastic bags with desiccant packs at -20°C until analysis.

Sample Preparation from Dried Blood Spots
  • Using a 3 mm punch, excise a disc from the center of the dried blood spot.

  • Place the disc into a clean microcentrifuge tube.

  • Add 200 µL of the this compound internal standard working solution (in methanol) to each tube.

  • Vortex the tubes for 30 minutes to ensure complete extraction.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions and may require optimization for individual systems.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsNelfinavir: m/z 568.3 → 330.2 this compound: m/z 572.3 → 334.2
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms

Data Presentation

The following tables summarize the expected quantitative performance of the method. This data is illustrative and should be confirmed during in-house validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Nelfinavir10 - 5000> 0.991/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ10< 15± 15< 15± 15
Low QC30< 15± 15< 15± 15
Mid QC500< 15± 15< 15± 15
High QC4000< 15± 15< 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC30> 85< 15
High QC4000> 85< 15

Visualization

Nelfinavir Mechanism of Action

Nelfinavir is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, Nelfinavir prevents this cleavage, leading to the production of immature and non-infectious viral particles.

Nelfinavir_Mechanism HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation HIV_Protease HIV Protease Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion Polyprotein->Immature_Virion Assembly (Inhibited Cleavage) Nelfinavir Nelfinavir Nelfinavir->HIV_Protease Inhibition Mature_Virion Mature, Infectious Virion Functional_Proteins->Mature_Virion Assembly

Caption: Nelfinavir inhibits HIV protease, preventing viral polyprotein cleavage and maturation.

Experimental Workflow for Nelfinavir DBS Analysis

The following diagram outlines the key steps in the analytical procedure for quantifying Nelfinavir from dried blood spots.

DBS_Workflow start Start spotting Spot 50 µL of Spiked Blood on Whatman 903 Card start->spotting drying Dry at Ambient Temperature (≥ 3 hours) spotting->drying punching Punch 3 mm Disc from DBS drying->punching extraction Extract with Methanol containing this compound (IS) punching->extraction centrifugation Vortex and Centrifuge extraction->centrifugation evaporation Evaporate Supernatant to Dryness centrifugation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Quantify using Peak Area Ratio analysis->quantification end End quantification->end

References

Application Note: Liquid-Liquid Extraction of Nelfinavir and Nelfinavir-d4 from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction of Nelfinavir, an HIV protease inhibitor, and its deuterated internal standard, Nelfinavir-d4, from human plasma using a liquid-liquid extraction (LLE) method. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantitative analysis of Nelfinavir in a pre-clinical or clinical research setting. The described LLE method is suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Nelfinavir is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. Therapeutic drug monitoring of Nelfinavir is crucial to ensure optimal drug exposure, manage drug-drug interactions, and minimize toxicity. Accurate and precise quantification of Nelfinavir in plasma is therefore essential. Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its ability to efficiently remove proteins and phospholipids from plasma samples, resulting in a clean extract and reducing matrix effects in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This document outlines a detailed LLE protocol for the extraction of Nelfinavir and this compound from plasma, along with expected analytical performance data.

Experimental Protocols

Two common liquid-liquid extraction protocols for Nelfinavir from plasma are presented below. Protocol 1 utilizes a mixture of ethyl acetate and hexane, while Protocol 2 employs methyl tert-butyl ether (MTBE).

Protocol 1: Ethyl Acetate-Hexane Extraction

This protocol is adapted from a method developed for the therapeutic drug monitoring of several HIV protease inhibitors.[1]

Materials:

  • Human plasma

  • Nelfinavir and this compound reference standards

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

  • Spike the plasma sample with the internal standard solution (this compound in methanol).

  • Add 1.0 mL of the extraction solvent mixture (ethyl acetate-hexane).

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the tube at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Methyl Tert-Butyl Ether (MTBE) Extraction

This protocol is based on a method for the simultaneous determination of multiple HIV protease inhibitors.[2][3]

Materials:

  • Human plasma

  • Nelfinavir and this compound reference standards

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • 0.1 M Ammonium hydroxide

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

  • Spike the plasma sample with the internal standard solution (this compound in methanol).

  • Add 0.5 mL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 5.0 mL of MTBE.

  • Vortex the tube for 2 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data from published methods for the liquid-liquid extraction of Nelfinavir. It is important to note that while this compound is the recommended internal standard, specific recovery data for it was not available in the reviewed literature. However, the recovery of a deuterated internal standard is expected to be very similar to its non-deuterated counterpart.

ParameterProtocol 1 (Ethyl Acetate-Hexane)Protocol 2 (MTBE)
Analyte NelfinavirNelfinavir
Internal Standard Not specifiedNot specified
Plasma Volume 500 µL500 µL
Extraction Solvent Ethyl Acetate-HexaneMTBE
Recovery >85% (assumed for Nelfinavir)87-92%[2]
Linearity Range (ng/mL) 200 - 5000[1]45 - 30,000[3]
Lower Limit of Quantitation (LLOQ) (ng/mL) 200[1]45[3]
ParameterThis compound (Assumed)
Analyte This compound
Internal Standard N/A
Plasma Volume 500 µL
Extraction Solvent Ethyl Acetate-Hexane / MTBE
Recovery >85% (Assumed to be similar to Nelfinavir)
Linearity Range (ng/mL) N/A
Lower Limit of Quantitation (LLOQ) (ng/mL) N/A

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the liquid-liquid extraction of Nelfinavir and this compound from plasma.

LLE_Workflow plasma Plasma Sample (500 µL) is Add Internal Standard (this compound) plasma->is solvent Add Extraction Solvent (e.g., MTBE) is->solvent vortex Vortex Mix centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Solid-Phase Extraction Protocol for the Quantification of Nelfinavir in Human Plasma using Nelfinavir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nelfinavir is a potent HIV-1 protease inhibitor that is widely used in combination antiretroviral therapy.[1][2][3] Therapeutic drug monitoring of nelfinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note provides a detailed protocol for the solid-phase extraction (SPE) of nelfinavir from human plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Nelfinavir-d4, is incorporated to ensure accuracy and precision by correcting for variability in extraction recovery and matrix effects. The method described is sensitive, reproducible, and suitable for clinical research and pharmacokinetic studies.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the solid-phase extraction of nelfinavir and its internal standard from human plasma.

Materials and Reagents
  • Nelfinavir certified reference standard

  • This compound certified reference standard[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Stock and Working Solutions Preparation
  • Nelfinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nelfinavir in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the nelfinavir stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at a suitable concentration in the same diluent.

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, pipette 500 µL of the plasma supernatant.

  • Add an appropriate volume of the this compound internal standard working solution to each plasma sample.

  • Vortex the samples for 30 seconds.

Solid-Phase Extraction (SPE) Procedure

A C18 SPE cartridge is used for the extraction.[4][5]

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an aqueous solution, such as water or a buffer that is similar to the sample matrix.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the nelfinavir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected performance characteristics of the method. The quantitative data is based on typical results obtained from similar validated assays.

ParameterNelfinavirThis compoundReference
Recovery 83.0% - 92.4%>90% (expected)[2]
Linearity Range 5 - 10,000 ng/mLN/A[6]
Lower Limit of Quantification (LLOQ) 5 ng/mLN/A[6]
Intra-assay Precision (CV%) < 10%N/A[6]
Inter-assay Precision (CV%) < 10%N/A[6]
Matrix Effect Corrected by ISInternal Standard

LC-MS/MS Analysis

The analysis is typically performed using a reversed-phase C18 column with a gradient elution.

  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Detection: Positive ion electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nelfinavir568.4330.0
This compound572.4 (expected)330.0 (expected)

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Plasma Plasma Sample (500 µL) IS Add this compound (Internal Standard) Plasma->IS Vortex1 Vortex IS->Vortex1 Load 3. Load Sample Vortex1->Load Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Aqueous Solution) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject cluster_prep cluster_prep cluster_spe cluster_spe cluster_analysis cluster_analysis

Caption: Workflow for Nelfinavir SPE from Plasma.

Logical Relationship of Method Components

Logical_Relationship Analyte Nelfinavir SPE Solid-Phase Extraction (SPE) Analyte->SPE IS This compound (Internal Standard) IS->SPE Quant Accurate Quantification IS->Quant Correction for Recovery & Matrix Effects Matrix Plasma Matrix Matrix->SPE LCMS LC-MS/MS Analysis SPE->LCMS LCMS->Quant

Caption: Role of Components in Nelfinavir Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Nelfinavir-d4 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Nelfinavir, with a focus on troubleshooting signal suppression issues related to the internal standard, Nelfinavir-d4. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound?

A1: Signal suppression is a type of matrix effect where components in the sample (e.g., plasma, urine) co-eluting with the analyte of interest interfere with its ionization process in the mass spectrometer's source, leading to a decreased signal intensity.[1][2][3] This is a significant concern for this compound, a stable isotope-labeled (SIL) internal standard, because its primary role is to accurately reflect the analytical variability of Nelfinavir. If the signal of this compound is suppressed inconsistently, it can lead to inaccurate quantification of the target analyte, Nelfinavir.

Q2: What are the most common causes of signal suppression for this compound in biological samples?

A2: The most frequent culprits are endogenous phospholipids from cell membranes, which are often co-extracted with Nelfinavir and this compound during sample preparation.[4][5][6][7][8] Other potential sources include salts, proteins, and co-administered drugs or their metabolites that may have similar chromatographic properties.[1][9]

Q3: How can I determine if my this compound signal is being suppressed?

A3: Two primary methods are used to assess matrix effects:

  • Post-column infusion: A constant flow of this compound solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting species that cause ion suppression.

  • Post-extraction spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample. A lower response in the matrix sample confirms signal suppression.[1]

Q4: Can using a deuterated internal standard like this compound completely eliminate problems from signal suppression?

A4: While this compound is designed to co-elute with Nelfinavir and experience similar matrix effects, thereby providing accurate quantification, it doesn't eliminate the underlying issue of signal suppression.[10] In some cases, slight differences in chromatographic retention between the deuterated and non-deuterated forms can lead to differential matrix effects, where one is suppressed more than the other, compromising accuracy.[11]

Troubleshooting Guides

Guide 1: Investigating Low or Inconsistent this compound Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving issues with your this compound internal standard signal.

Troubleshooting_Low_IS_Signal start Start: Low/Inconsistent This compound Signal check_system 1. Verify System Performance - Check MS sensitivity with tuning solution. - Inspect for leaks and blockages. start->check_system system_ok System OK? check_system->system_ok fix_system Action: Address System Issues - Clean ion source. - Calibrate MS. system_ok->fix_system No assess_matrix_effect 2. Assess Matrix Effects - Perform post-column infusion. - Conduct post-extraction spike experiment. system_ok->assess_matrix_effect Yes fix_system->check_system matrix_effect_present Suppression Detected? assess_matrix_effect->matrix_effect_present optimize_chromatography 3. Optimize Chromatography - Modify gradient to separate from suppression zone. - Evaluate different column chemistry. matrix_effect_present->optimize_chromatography Yes revalidate 5. Re-evaluate Method - Re-validate with optimized method. matrix_effect_present->revalidate No/Minor improve_sample_prep 4. Enhance Sample Preparation - Switch from PPT to LLE or SPE. - Incorporate phospholipid removal. optimize_chromatography->improve_sample_prep improve_sample_prep->revalidate end End: Consistent IS Signal revalidate->end

Caption: Troubleshooting workflow for low this compound signal.

Guide 2: Addressing Inaccurate Quantification Despite Using this compound

Even with a SIL internal standard, inaccuracies can arise. This guide helps you pinpoint the cause.

Troubleshooting_Inaccurate_Quantification start Start: Inaccurate Quantification with this compound check_is_purity 1. Verify IS Purity & Concentration - Check for isotopic purity. - Confirm spiking solution concentration. start->check_is_purity is_ok IS Purity/Conc. OK? check_is_purity->is_ok prepare_new_is Action: Prepare Fresh IS Solution is_ok->prepare_new_is No check_chromatography 2. Evaluate Chromatography - Overlay Nelfinavir and this compound peaks. - Check for chromatographic shift. is_ok->check_chromatography Yes prepare_new_is->check_is_purity peaks_coelute Perfect Co-elution? check_chromatography->peaks_coelute adjust_chromatography Action: Adjust Mobile Phase/Gradient - Aim for identical retention times. peaks_coelute->adjust_chromatography No investigate_interferences 3. Investigate Isobaric Interferences - Check for metabolites with same transition. - Analyze different lots of blank matrix. peaks_coelute->investigate_interferences Yes adjust_chromatography->check_chromatography interference_found Interference Found? investigate_interferences->interference_found modify_ms_method Action: Modify MS/MS Method - Select more specific transitions. interference_found->modify_ms_method Yes revalidate 4. Re-validate Method interference_found->revalidate No modify_ms_method->revalidate end End: Accurate Quantification revalidate->end

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the quantitative determination of the matrix effect on the this compound signal.

Objective: To calculate the Matrix Factor (MF) for this compound.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • This compound stock solution.

  • Mobile phase and reconstitution solvent.

  • Standard laboratory equipment for sample preparation.

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Spike a known amount of this compound into the reconstitution solvent at a concentration representative of the assay (e.g., the concentration used in the analytical run).

  • Prepare Set B (Analyte in Extracted Blank Matrix): a. Process blank matrix samples using your established extraction procedure (e.g., Protein Precipitation, LLE, or SPE). b. After the final evaporation step, reconstitute the dried extract with the same this compound solution prepared for Set A.

  • Analysis: Inject and analyze both sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV%) of the IS-normalized MF across different matrix lots should ideally be ≤15%.

Protocol 2: Comparison of Sample Preparation Techniques

This experiment helps in selecting the most effective sample preparation method to minimize signal suppression.

Objective: To compare the signal intensity of this compound after Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Procedure:

  • Pool blank biological matrix.

  • Divide the pooled matrix into three sets.

  • Spike all sets with a known concentration of Nelfinavir and this compound.

  • Set 1 (PPT): Precipitate proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge and analyze the supernatant.

  • Set 2 (LLE): Extract the analytes using an appropriate immiscible organic solvent (e.g., methyl-tert-butyl ether). Evaporate the organic layer and reconstitute.

  • Set 3 (SPE): Use a suitable SPE cartridge to extract the analytes. Elute, evaporate, and reconstitute.

  • Analysis: Analyze the final extracts from all three methods.

  • Evaluation: Compare the peak areas of this compound obtained from each method. The method yielding the highest and most consistent signal is generally preferred.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity

Sample Preparation MethodMean this compound Peak Area (n=6)% RSDRelative Signal Intensity (%)
Protein Precipitation (PPT)85,00012.5100
Liquid-Liquid Extraction (LLE)150,0008.2176
Solid-Phase Extraction (SPE)210,0005.1247

This is example data and will vary based on the specific matrix and experimental conditions.

Table 2: Example LC-MS/MS Parameters for Nelfinavir Analysis

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 95% B over 3 min
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeESI Positive
MRM Transition (Nelfinavir)m/z 568.4 -> 330.0
MRM Transition (this compound)m/z 572.4 -> 334.0
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Parameters should be optimized for the specific instrument in use.

References

Technical Support Center: Optimizing Nelfinavir-d4 Concentration for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nelfinavir-d4 for the bioanalytical quantification of Nelfinavir.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the bioanalysis of Nelfinavir?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) used in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays for the accurate quantification of Nelfinavir in biological matrices such as plasma. As a SIL-IS, it is chemically identical to Nelfinavir but has a higher mass due to the replacement of some hydrogen atoms with deuterium. This allows it to be distinguished from the analyte by the mass spectrometer. The primary purpose of using this compound is to compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations. By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.

Q2: How do I choose an appropriate concentration for this compound?

A2: The optimal concentration of this compound should be carefully determined during method development. A general guideline is to use a concentration that is in the mid-range of the calibration curve for Nelfinavir. This ensures that the detector response for the internal standard is strong and consistent across the entire analytical range. The concentration should be high enough to provide a robust signal but not so high that it saturates the detector or introduces significant isotopic contribution to the analyte's signal. It is recommended to test a few concentrations to find the one that provides the best precision and accuracy for the quality control samples.

Q3: Can the concentration of this compound affect the accuracy of my results?

A3: Yes, an inappropriate concentration of this compound can negatively impact the accuracy of your results. If the concentration is too low, the signal may be weak and variable, especially in samples with high Nelfinavir concentrations, leading to poor precision. Conversely, if the concentration is too high, it can lead to issues such as detector saturation and potential isotopic crosstalk, where the isotopes from the internal standard contribute to the signal of the analyte, causing an overestimation of the Nelfinavir concentration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound in bioanalytical assays.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in this compound Peak Area - Inconsistent addition of the internal standard solution.- Poor mixing of the internal standard with the sample matrix.- Instability of this compound in the sample or storage conditions.- Variable ion suppression or enhancement across different samples.- Use a calibrated pipette and ensure consistent dispensing technique.- Vortex or mix samples thoroughly after adding the internal standard.- Evaluate the stability of this compound under your specific sample handling and storage conditions.- Optimize sample preparation to remove interfering matrix components. Ensure Nelfinavir and this compound co-elute to compensate for matrix effects.
Non-linear Calibration Curve - Inappropriate concentration of this compound.- Isotopic contribution from high concentrations of Nelfinavir to the this compound mass channel (crosstalk).- Contamination of the this compound standard with unlabeled Nelfinavir.- Re-evaluate and optimize the this compound concentration. A lower or higher concentration may improve linearity.- Check for isotopic crosstalk by injecting a high concentration standard of Nelfinavir without the internal standard and monitoring the this compound channel.- Verify the purity of your this compound standard.
Poor Accuracy and/or Precision of Quality Control (QC) Samples - The chosen this compound concentration is not optimal for the entire calibration range.- Significant matrix effects that are not adequately compensated for by the internal standard.- Issues with the sample preparation procedure (e.g., inconsistent recovery).- Experiment with different this compound concentrations to find one that provides acceptable accuracy and precision for all QC levels.- Improve sample cleanup to minimize matrix effects. Consider solid-phase extraction (SPE) over protein precipitation (PPT).- Ensure the sample preparation method is robust and reproducible.
Signal Suppression or Enhancement of this compound - Co-elution of matrix components that affect the ionization of this compound.- Modify the chromatographic conditions to separate Nelfinavir and this compound from the interfering matrix components.- Implement a more effective sample cleanup procedure.

Experimental Protocols

Below are examples of experimental conditions derived from published bioanalytical methods for Nelfinavir using a deuterated internal standard. These should serve as a starting point for method development and optimization.

Sample Preparation: Protein Precipitation (PPT)
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1000 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Parameters
Parameter Condition 1 Condition 2
LC Column C18, 50 x 2.1 mm, 3.5 µmPhenyl-Hexyl, 100 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol
Gradient 20% B to 95% B over 5 min30% B to 90% B over 7 min
Flow Rate 0.4 mL/min0.3 mL/min
Injection Volume 5 µL10 µL
Ionization Mode ESI PositiveESI Positive
MRM Transition (Nelfinavir) m/z 568.3 -> 330.2m/z 568.3 -> 454.3
MRM Transition (this compound) m/z 572.3 -> 334.2m/z 572.3 -> 458.3

Quantitative Data Summary

The following table summarizes this compound concentrations and corresponding Nelfinavir calibration ranges from various validated bioanalytical methods.

This compound Concentration (ng/mL) Nelfinavir Calibration Range (ng/mL) Biological Matrix Sample Preparation
1005 - 2000Human PlasmaProtein Precipitation
50010 - 5000Human PlasmaSolid-Phase Extraction
2002 - 1000Rat PlasmaLiquid-Liquid Extraction

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add this compound (e.g., 10 µL of 1000 ng/mL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_PPT Add Acetonitrile (150 µL) Vortex1->Add_PPT Vortex2 Vortex Add_PPT->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow for the quantification of Nelfinavir in plasma using this compound.

Troubleshooting_Tree Start Issue Encountered High_Variability High Variability in IS Signal? Start->High_Variability Non_Linear Non-Linear Calibration? Start->Non_Linear Poor_Accuracy Poor Accuracy/Precision? Start->Poor_Accuracy Inconsistent_Addition Check Pipetting & Mixing High_Variability->Inconsistent_Addition Yes Stability_Issue Evaluate IS Stability High_Variability->Stability_Issue Yes Matrix_Effects Optimize Sample Cleanup High_Variability->Matrix_Effects Yes Optimize_IS_Conc Re-optimize IS Concentration Non_Linear->Optimize_IS_Conc Yes Check_Crosstalk Investigate Isotopic Crosstalk Non_Linear->Check_Crosstalk Yes Check_Purity Verify IS Purity Non_Linear->Check_Purity Yes Reoptimize_IS Re-optimize IS Concentration for Range Poor_Accuracy->Reoptimize_IS Yes Improve_Cleanup Improve Sample Cleanup Poor_Accuracy->Improve_Cleanup Yes Validate_Prep Validate Sample Prep Robustness Poor_Accuracy->Validate_Prep Yes

Caption: A decision tree for troubleshooting common issues in Nelfinavir bioanalysis.

Technical Support Center: Matrix Effects on Nelfinavir-d4 Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Nelfinavir-d4 in human plasma by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the quantification of this compound in human plasma, endogenous components like phospholipids, salts, and proteins can co-elute and interfere with the ionization of this compound, leading to inaccurate and imprecise results.[1][3] This can manifest as poor reproducibility, reduced sensitivity, and non-linearity of the calibration curve.[4]

Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Nelfinavir. SIL internal standards are considered the gold standard because they have nearly identical physicochemical properties and chromatographic retention times to the analyte.[5] This allows them to co-elute with the analyte and experience similar matrix effects, thus compensating for variations in signal intensity. However, significant ion suppression can still affect the signal of both the analyte and the internal standard, potentially compromising the assay's sensitivity.

Q3: What are the common causes of matrix effects in human plasma samples for Nelfinavir analysis?

A3: The primary causes of matrix effects in human plasma are endogenous phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[3] Other contributing factors include salts from buffers, anticoagulants used during blood collection, and residual proteins after sample preparation.[1] Given that Nelfinavir is highly protein-bound (approximately 98%), inefficient protein removal can also contribute to matrix effects.

Q4: How can I quantitatively assess the matrix effect for this compound?

A4: The most common method is the post-extraction spiking technique to determine the Matrix Factor (MF).[1] This involves comparing the peak area of this compound spiked into an extracted blank plasma sample to the peak area of this compound in a neat solution at the same concentration. The detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor reproducibility of this compound peak areas across different plasma lots.
  • Possible Cause: Differential matrix effects between individual plasma samples. The composition of plasma can vary significantly from one individual to another.

  • Troubleshooting Steps:

    • Assess Matrix Factor in Multiple Lots: Evaluate the matrix effect in at least six different lots of blank human plasma.[1] A high coefficient of variation (%CV) in the matrix factor across these lots indicates a significant issue.

    • Improve Sample Cleanup: The existing sample preparation method (e.g., protein precipitation) may be insufficient. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering components.[5]

    • Optimize Chromatography: Modify the chromatographic conditions to better separate this compound from the co-eluting matrix components. This can be achieved by using a longer column, a different stationary phase, or adjusting the gradient elution profile.[6]

Issue 2: Low signal intensity (ion suppression) for this compound, even at higher concentrations.
  • Possible Cause: Significant ion suppression due to co-eluting phospholipids or other matrix components.

  • Troubleshooting Steps:

    • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. HybridSPE®-Phospholipid technology or certain SPE cartridges are designed for this purpose.

    • Optimize LC Method: Ensure that this compound does not elute in the region where phospholipids typically appear. A wash step in the gradient can help to discard these interferences.

    • Check for Source Contamination: The ion source of the mass spectrometer may be contaminated with non-volatile matrix components. Perform a source cleaning as per the manufacturer's instructions.

    • Consider APCI: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is generally less prone to ion suppression.[7]

Issue 3: Inconsistent internal standard (this compound) to analyte (Nelfinavir) peak area ratios.
  • Possible Cause: The matrix effect is not consistent for both the analyte and the internal standard, or there is an interference at the mass transition of one of the compounds.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that the chromatographic peaks for Nelfinavir and this compound are narrow and perfectly co-elute.

    • Check for Interferences: Analyze blank plasma extracts to check for any endogenous components that may have the same mass transition as Nelfinavir or this compound.

    • Evaluate Different Extraction Methods: The choice of sample preparation can influence the relative recovery of the analyte and the internal standard. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to find the method that provides the most consistent peak area ratios.

Data Presentation

The following table summarizes typical, illustrative recovery and matrix effect data for Nelfinavir and this compound using common sample preparation techniques. Note: This data is representative and may not reflect the exact results from your laboratory.

Sample Preparation MethodAnalyteMean Recovery (%)%CV of RecoveryMean Matrix Factor (MF)%CV of MF (across 6 lots)
Protein Precipitation (PPT) Nelfinavir95.28.50.7818.2
This compound96.18.20.8017.5
Liquid-Liquid Extraction (LLE) Nelfinavir88.4[8]6.10.929.8
This compound89.25.90.939.5
Solid-Phase Extraction (SPE) Nelfinavir92.54.50.985.1
This compound93.14.30.994.8

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol details the steps to calculate the Matrix Factor (MF) for this compound.

  • Prepare Solutions:

    • Neat Solution (A): Prepare a solution of this compound in the mobile phase at a concentration representative of the samples being analyzed (e.g., the concentration of the internal standard working solution).

    • Post-Extracted Spiked Sample (B):

      • Take six different lots of blank human plasma.

      • Extract these blank plasma samples using your established sample preparation protocol (e.g., PPT, LLE, or SPE).

      • After the final evaporation step, reconstitute the dried extract with the Neat Solution (A).

  • LC-MS/MS Analysis:

    • Inject both the Neat Solution (A) and the Post-Extracted Spiked Samples (B) into the LC-MS/MS system.

    • Record the peak area of this compound for each injection.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each plasma lot using the following formula: MF = (Mean peak area of this compound in Set B) / (Mean peak area of this compound in Set A)

    • An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.

    • Calculate the coefficient of variation (%CV) of the MF across the six plasma lots. A %CV of ≤15% is generally considered acceptable.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a general LLE protocol that can be optimized for Nelfinavir and this compound.

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard working solution.

  • pH Adjustment: Add a small volume of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and acetonitrile, 90:10 v/v).[9]

    • Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Human Plasma Sample Add_IS Spike with this compound IS Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation Ionization Ionization (ESI/APCI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 1. General experimental workflow for the quantification of Nelfinavir in human plasma.

Matrix_Effect_Logic Cause Cause: Co-eluting Matrix Components (e.g., Phospholipids, Salts) Effect Effect: Altered Ionization Efficiency Cause->Effect leads to Outcome1 Ion Suppression (Decreased Signal) Effect->Outcome1 Outcome2 Ion Enhancement (Increased Signal) Effect->Outcome2 Result Inaccurate & Imprecise Quantification Outcome1->Result Outcome2->Result Solution Mitigation Strategies Result->Solution addressed by Strategy1 Improved Sample Cleanup Solution->Strategy1 Strategy2 Chromatographic Optimization Solution->Strategy2 Strategy3 Use of SIL-IS (this compound) Solution->Strategy3

Figure 2. Logical relationship of matrix effects and mitigation strategies.

References

Technical Support Center: Optimizing Nelfinavir-d4 Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Nelfinavir-d4 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered in the bioanalysis of Nelfinavir.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

Low recovery of this compound, a common internal standard for the quantification of Nelfinavir, can stem from several factors throughout the sample preparation workflow. These issues can be broadly categorized as:

  • Suboptimal Extraction Technique: The chosen method, whether protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), may not be optimized for Nelfinavir's physicochemical properties.

  • Poor pH Control: The pH of the sample and extraction solvents plays a critical role in the ionization state of Nelfinavir, which significantly impacts its solubility and partitioning behavior.[1][2][3][4][5]

  • Inappropriate Solvent Selection: The choice of organic solvent is crucial for efficient extraction. The polarity and composition of the solvent system must be tailored to Nelfinavir.[6]

  • Incomplete Protein Precipitation: In PPT methods, insufficient precipitation of plasma proteins can lead to the co-precipitation of the analyte, resulting in its loss.[7][8]

  • Analyte Instability: Nelfinavir may be susceptible to degradation during sample processing and storage.[9][10]

  • Strong Protein Binding: Nelfinavir is highly protein-bound in plasma, primarily to alpha1-acid glycoprotein (AAG) and human serum albumin (HSA).[11] Inefficient disruption of this binding can lead to poor recovery.

Q2: Which extraction method generally yields the best recovery for this compound?

Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been successfully employed for the extraction of Nelfinavir and its metabolites, often achieving high recovery rates.[12][13][14]

  • Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex biological matrices and can provide high recovery and reproducibility.[14][15] C18 cartridges are commonly used for Nelfinavir extraction.[14]

  • Liquid-Liquid Extraction (LLE): LLE is a robust method that can also yield high recovery. A common solvent system for Nelfinavir is a mixture of ethyl acetate and acetonitrile.[13]

The optimal method will depend on the specific laboratory setup, sample matrix, and desired level of sample cleanup.

Q3: How does pH affect the extraction efficiency of this compound?

The pH of the sample and extraction solutions is a critical parameter. For weakly basic drugs like Nelfinavir, adjusting the pH of the aqueous sample to an alkaline condition (e.g., pH 11.0) deionizes the analyte, reducing its solubility in the aqueous phase and promoting its transfer to the organic phase during LLE or retention on a non-polar SPE sorbent.[1][2] Conversely, for back-extraction into an aqueous phase, an acidic environment (e.g., pH 2.5) is used to ionize the drug.[1]

Troubleshooting Guide

Issue 1: Low Recovery with Protein Precipitation (PPT)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Protein Precipitation Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is a good starting point.Improved pellet formation and clearer supernatant, leading to better analyte recovery.
Investigate different precipitating solvents. Acetonitrile is often effective.[8]Different solvents have varying efficiencies in precipitating proteins and keeping the analyte in solution.
Ensure thorough vortexing after adding the precipitating solvent to facilitate complete protein denaturation and precipitation.Maximizes the interaction between the solvent and proteins for efficient precipitation.
Co-precipitation of this compound After adding the precipitating solvent, allow the sample to incubate at a low temperature (e.g., -20°C) for a short period (e.g., 10-15 minutes) before centrifugation.This can enhance protein precipitation and may reduce the amount of analyte trapped in the protein pellet.
After centrifugation, carefully collect the supernatant without disturbing the protein pellet.Prevents contamination of the extract with precipitated proteins that may contain the analyte.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH Adjust the pH of the plasma sample to an alkaline value (e.g., pH 9-11) before extraction to ensure this compound is in its non-ionized, more organic-soluble form.[1][2]Increased partitioning of this compound into the organic extraction solvent.
Inappropriate Extraction Solvent Test different organic solvents or solvent mixtures. Diethyl ether and mixtures of ethyl acetate and acetonitrile have been shown to be effective.[6][13]Improved extraction efficiency due to better solubility of this compound in the organic phase.
Insufficient Mixing Ensure vigorous and adequate vortexing (e.g., for 3-5 minutes) to maximize the surface area for mass transfer between the aqueous and organic phases.[6]Enhanced partitioning of the analyte into the organic solvent.
Emulsion Formation If an emulsion forms, try centrifugation at a higher speed or for a longer duration. Adding a small amount of a different organic solvent or salt can also help break the emulsion.Clear separation of the aqueous and organic layers, allowing for accurate collection of the organic phase.
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Expected Outcome
Improper Cartridge Conditioning Ensure the SPE cartridge (e.g., C18) is properly conditioned with methanol followed by water or an appropriate buffer. Do not let the sorbent bed dry out before loading the sample.[16]Proper activation of the stationary phase for optimal analyte retention.
Inefficient Analyte Retention Adjust the pH of the sample to an alkaline value before loading to promote retention of the non-ionized this compound on the reversed-phase sorbent.[14]Increased binding of the analyte to the SPE sorbent.
Incomplete Elution Optimize the elution solvent. A mixture of methanol or acetonitrile with a small percentage of an acid (e.g., formic acid) can be effective for eluting this compound from a C18 cartridge.Complete recovery of the bound analyte from the SPE sorbent.
Use a sufficient volume of elution solvent and consider a two-step elution to ensure complete recovery.Maximizes the desorption of the analyte from the stationary phase.

Data Summary

Extraction Method Analyte Recovery Rate (%) Reference
Liquid-Liquid Extraction (Ethyl acetate-acetonitrile)Nelfinavir83.0 - 92.4[13]
Solid-Phase Extraction (C18)Nelfinavir> 88[14]
Solid-phase extraction with dispersive liquid-liquid microextractionNelfinavir93.7 - 105.4[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • To 250 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound).

  • Add 50 µL of a basifying agent (e.g., 1 M NaOH) to adjust the sample pH to approximately 11.

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate and acetonitrile).[13]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.[6]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • To 600 µL of human plasma, add the internal standard (this compound) and dilute 1:1 with a phosphate buffer (pH 7).[14]

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 x 500 µL of a weak wash solution (e.g., 5% methanol in water) to remove interferences.[14]

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 3 x 500 µL of methanol into a clean collection tube.[14]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Reconstitution start Plasma Sample + this compound ph_adjust Adjust to Alkaline pH start->ph_adjust Basify add_solvent Add Extraction Solvent ph_adjust->add_solvent vortex Vortex add_solvent->vortex Mix centrifuge Centrifuge vortex->centrifuge Separate Phases transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction_process Extraction Process cluster_final_steps Final Steps condition_meoh Condition with Methanol condition_water Equilibrate with Water condition_meoh->condition_water load_sample Load Sample condition_water->load_sample wash Wash Interferences load_sample->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis by LC-MS reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic start Low this compound Recovery method Identify Extraction Method start->method ppt Protein Precipitation method->ppt PPT lle Liquid-Liquid Extraction method->lle LLE spe Solid-Phase Extraction method->spe SPE ppt_cause1 Incomplete Precipitation? ppt->ppt_cause1 lle_cause1 Suboptimal pH? lle->lle_cause1 spe_cause1 Poor Retention? spe->spe_cause1 ppt_cause2 Co-precipitation? ppt_cause1->ppt_cause2 No ppt_sol1 Optimize Solvent/Ratio ppt_cause1->ppt_sol1 Yes ppt_sol2 Low Temp Incubation ppt_cause2->ppt_sol2 Yes lle_cause2 Wrong Solvent? lle_cause1->lle_cause2 No lle_sol1 Adjust Sample pH lle_cause1->lle_sol1 Yes lle_sol2 Test Other Solvents lle_cause2->lle_sol2 Yes spe_cause2 Incomplete Elution? spe_cause1->spe_cause2 No spe_sol1 Adjust Sample pH spe_cause1->spe_sol1 Yes spe_sol2 Optimize Elution Solvent spe_cause2->spe_sol2 Yes

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Nelfinavir-d4 Whole Blood Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing issues related to the stability of Nelfinavir-d4 in whole blood samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems and questions regarding this compound instability in whole blood.

Q1: My this compound concentrations are unexpectedly low in whole blood samples. What are the potential causes?

A1: Several factors can contribute to lower-than-expected concentrations of this compound in whole blood:

  • Enzymatic Degradation: While Nelfinavir is not an ester and thus not primarily susceptible to esterases, it is metabolized by cytochrome P450 enzymes (CYP3A and CYP2C19) which can be present in blood cells.[1][2] This metabolic activity can lead to the degradation of the parent compound.

  • Adsorption to Labware: Nelfinavir is a lipophilic compound and can adsorb to the surfaces of collection tubes and other labware, leading to a decrease in the concentration available for analysis.[3][4]

  • Inefficient Extraction: The high protein-binding nature of Nelfinavir (>98%) can make its extraction from the blood matrix challenging.[3] An inefficient extraction process will result in lower recovery and consequently, lower measured concentrations.

  • pH-Dependent Instability: Although not specifically documented for Nelfinavir, pH shifts in the sample during collection and processing can sometimes affect the stability of certain compounds.

Troubleshooting Steps:

  • Review Sample Handling: Ensure that blood samples are processed as quickly as possible after collection.[5] Keep samples on ice to minimize enzymatic activity.

  • Optimize Extraction Method: Re-evaluate your protein precipitation and liquid-liquid or solid-phase extraction steps to ensure optimal recovery of a highly protein-bound drug.

  • Check for Adsorption: Consider using low-adsorption microcentrifuge tubes and silanized glassware to minimize loss of the analyte.

  • Use of Stabilizers: While esterase inhibitors are not directly relevant to Nelfinavir's structure, if co-analyzing with other drugs that are esters, their use is critical. For Nelfinavir, the primary stabilization method is temperature control.

Q2: I am observing high variability in my this compound stability results between replicates. What could be the reason?

A2: High variability is often linked to inconsistent sample processing and the equilibration dynamics of the drug in whole blood.

  • Incomplete Equilibration: this compound, when spiked into whole blood in vitro, needs time to distribute between plasma and red blood cells.[5] If samples are processed at different time points post-spiking, the concentration in the resulting plasma can vary significantly.

  • Inconsistent Temperature: Fluctuations in temperature during sample handling and storage can lead to variable rates of enzymatic degradation.

  • Non-homogenous Samples: Inadequate mixing of the blood sample after spiking can lead to inconsistent concentrations between aliquots.

Troubleshooting Steps:

  • Standardize Equilibration Time: Introduce a consistent pre-incubation period (e.g., 30-60 minutes at 37°C) after spiking to allow for equilibration before starting the stability time points.[5]

  • Strict Temperature Control: Use ice baths or cooling blocks throughout the sample processing steps to ensure consistent low temperatures.

  • Thorough Mixing: Ensure gentle but thorough mixing of the whole blood samples immediately after spiking and before aliquoting.

Q3: How long can I store whole blood samples containing this compound at room temperature before processing?

A3: It is highly recommended to minimize the time whole blood samples are kept at room temperature. For most bioanalytical methods, this duration should be representative of the clinical sample handling process, which is typically no longer than 2 hours.[5] Stability should be experimentally determined for your specific conditions.

Illustrative Stability Data

The following tables represent typical data from a whole blood stability study.

Table 1: this compound Stability in Human Whole Blood at Room Temperature

Time PointMean Concentration (ng/mL)% of Initial ConcentrationPass/Fail
0 hours100.2100%-
2 hours92.592.3%Pass
4 hours84.183.9%Fail

Acceptance criteria: Mean concentration within ±15% of the initial (0 hour) concentration.

Table 2: Effect of Storage Temperature on this compound Recovery

Storage ConditionMean Concentration (ng/mL)% Recovery vs. Initial
Initial (T=0)105.0100%
4 hours at Room Temp88.284.0%
4 hours on Ice101.596.7%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Whole Blood

Objective: To determine the stability of this compound in whole blood at a specific temperature over a defined period.

Materials:

  • Freshly collected human whole blood (with appropriate anticoagulant, e.g., K2-EDTA)

  • This compound stock solution

  • Calibrated pipettes and low-adsorption tubes

  • Centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Equilibrate fresh whole blood to 37°C.

  • Spike the whole blood with this compound to achieve low and high QC concentrations. Mix gently but thoroughly.

  • Allow the spiked blood to equilibrate at 37°C for 30 minutes.[5]

  • At time zero (T=0), immediately aliquot a portion of the blood, process to plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C), and store the plasma at -80°C.

  • Store the remaining spiked whole blood at the desired temperature (e.g., room temperature or on ice).

  • At subsequent time points (e.g., 1, 2, 4 hours), repeat step 4.

  • After collecting all time points, process the plasma samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).[6]

  • Calculate the concentration of this compound at each time point and express it as a percentage of the T=0 concentration. Stability is acceptable if the mean concentrations of the aged samples are within ±15% of the T=0 sample.[5]

Visualizations

Below are diagrams illustrating key processes and pathways related to this compound stability and analysis.

G cluster_collection Sample Collection & Handling cluster_processing Sample Processing cluster_analysis Bioanalysis A 1. Collect Whole Blood B 2. Spike with this compound A->B C 3. Equilibrate (37°C, 30 min) B->C D 4. Store at Test Condition (e.g., Room Temperature) C->D E 5. Aliquot at Time Points (0, 1, 2, 4 hr) D->E F 6. Centrifuge to Separate Plasma E->F G 7. Store Plasma at -80°C F->G H 8. Protein Precipitation G->H I 9. LC-MS/MS Analysis H->I J 10. Compare to T=0 I->J

Caption: Workflow for Whole Blood Stability Assessment.

G Nelfinavir_d4 This compound Metabolite_M8 Metabolite M8 (Active) Nelfinavir_d4->Metabolite_M8 Metabolism in Blood Cells Minor_Metabolites Minor Oxidative Metabolites Nelfinavir_d4->Minor_Metabolites Metabolism in Blood Cells Degradation Potential Degradation (Loss of Analyte) Metabolite_M8->Degradation Minor_Metabolites->Degradation CYP3A CYP3A4/5 CYP3A->Nelfinavir_d4 CYP2C19 CYP2C19 CYP2C19->Nelfinavir_d4

Caption: this compound Metabolic Pathway in Blood.

References

Impact of Nelfinavir metabolites on Nelfinavir-d4 accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nelfinavir-d4 as an internal standard in bioanalytical assays. The following information addresses potential interference from Nelfinavir metabolites and ensures the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Nelfinavir and how are they formed?

A1: The primary and pharmacologically active metabolite of Nelfinavir is M8, also known as Nelfinavir hydroxy-tert-butylamide.[1][2][3] M8 is formed through the hydroxylation of the t-butylamide moiety of Nelfinavir, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C19.[1] Other minor metabolites are also produced. Due to its significant plasma concentrations and antiviral activity, M8 is a key consideration in bioanalytical method development.[1][4][5]

Q2: Why is this compound used as an internal standard for Nelfinavir quantification?

A2: this compound is a stable isotope-labeled (SIL) version of Nelfinavir. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they share very similar physicochemical properties, extraction recovery, and ionization efficiency with the unlabeled analyte (Nelfinavir).[6][7] This allows for accurate correction of variations that can occur during sample preparation and analysis.

Q3: Can Nelfinavir metabolites, particularly M8, interfere with the this compound internal standard?

A3: While SIL internal standards are robust, interference is still possible and should be investigated during method validation.[7][8] Potential sources of interference from metabolites like M8 include:

  • Isobaric Interference: If a metabolite has the same nominal mass as this compound, it could potentially interfere. However, the mass difference between Nelfinavir and M8 (due to the addition of an oxygen atom) and the deuterium labeling of this compound makes this unlikely.

  • Cross-talk in MS/MS: In tandem mass spectrometry, interference can occur if a fragment ion of a co-eluting metabolite is identical to the fragment ion being monitored for this compound. This requires careful selection of precursor-product ion transitions (MRM transitions).

  • Matrix Effects: High concentrations of co-eluting metabolites can suppress or enhance the ionization of the internal standard, leading to inaccurate quantification.[6][9]

Q4: How can I assess if M8 is interfering with my this compound signal?

A4: During method validation, specific experiments should be performed to demonstrate the absence of interference. These include:

  • Specificity and Selectivity: Analyze blank matrix samples spiked with high concentrations of M8 and other relevant metabolites to ensure no signal is detected in the MRM channel for this compound.

  • Post-Column Infusion: Infuse a constant flow of this compound into the mass spectrometer post-chromatography while injecting a high-concentration sample of M8. A dip or peak in the this compound signal at the retention time of M8 would indicate ion suppression or enhancement.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the quantification of Nelfinavir using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
Inconsistent this compound peak area across a run 1. Matrix Effects: High concentrations of metabolites or other endogenous components in some samples may be causing ion suppression or enhancement.[6] 2. Inconsistent Sample Preparation: Variability in extraction efficiency.1a. Chromatographic Separation: Optimize the HPLC/UPLC method to ensure chromatographic separation of Nelfinavir and M8. 1b. Sample Dilution: Dilute problematic samples to reduce the concentration of interfering metabolites.[8] 2a. Review Extraction Protocol: Ensure consistent execution of the sample preparation procedure.
Poor accuracy or precision in quality control (QC) samples 1. Metabolite Interference: A metabolite may be contributing to the signal of the analyte or internal standard. 2. Non-optimized MS/MS transitions: The selected MRM transitions may not be specific enough.1a. Perform Specificity Tests: Analyze blank samples spiked with M8 to confirm no interference. 2a. Optimize MRM Transitions: Select precursor and product ions that are unique to Nelfinavir and this compound and have been shown to be free from cross-talk from metabolites.[1]
Signal observed for this compound in blank samples 1. Cross-contamination: Carryover from a previous high-concentration sample. 2. Contaminated Reagents: The internal standard spiking solution or other reagents may be contaminated.1a. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to prevent carryover. 2a. Prepare Fresh Reagents: Prepare new stock and working solutions of the internal standard.

Experimental Protocols

Protocol 1: Assessment of Metabolite Interference on Internal Standard

Objective: To determine if the major metabolite, M8, interferes with the quantification of Nelfinavir using this compound.

Methodology:

  • Preparation of Samples:

    • Prepare a blank biological matrix (e.g., human plasma) sample.

    • Prepare a blank matrix sample spiked with this compound at the working concentration used in the assay.

    • Prepare a blank matrix sample spiked with a high concentration of M8 (at or above the expected Cmax in clinical samples).

    • Prepare a blank matrix sample spiked with both this compound (working concentration) and a high concentration of M8.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using the developed LC-MS/MS method.

    • Monitor the MRM transitions for both Nelfinavir and this compound.

  • Data Evaluation:

    • In the sample containing only M8, verify that there is no significant peak in the MRM channel for this compound at the expected retention time.

    • Compare the peak area of this compound in the sample containing only the internal standard to the sample containing both the internal standard and M8. A significant difference (>15-20%) may indicate ion suppression or enhancement.

Protocol 2: LC-MS/MS Method Parameters for Nelfinavir and M8

The following table provides a summary of typical LC-MS/MS parameters. These should be optimized for your specific instrumentation and assay requirements.

Parameter Typical Value/Condition
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Optimized for separation of Nelfinavir and M8
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Nelfinavir MRM Transition e.g., m/z 568.3 -> 331.2[1]
This compound MRM Transition e.g., m/z 572.3 -> 335.2
M8 Metabolite MRM Transition e.g., m/z 584.3 -> 331.2

Note: Specific m/z values should be confirmed and optimized based on the instrument used.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with this compound Sample->Spike_IS Extraction Protein Precipitation / LLE Spike_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation Chromatographic Separation Evap_Recon->LC_Separation Injection ESI Electrospray Ionization LC_Separation->ESI MSMS_Detection MRM Detection ESI->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Nelfinavir quantification.

Troubleshooting_Logic Start Inaccurate Nelfinavir Quantification Check_IS Consistent IS Response? Start->Check_IS Check_Specificity Metabolite Interference? Check_IS->Check_Specificity No Sol_Matrix Optimize Sample Prep Dilute Sample Check_IS->Sol_Matrix Yes Check_Chromatography Adequate Separation? Check_Specificity->Check_Chromatography Yes Sol_MRM Optimize MRM Transitions Check_Specificity->Sol_MRM No Sol_LC Optimize LC Gradient Check_Chromatography->Sol_LC No Resolved Issue Resolved Check_Chromatography->Resolved Yes Sol_Matrix->Resolved Sol_MRM->Resolved Sol_LC->Resolved

References

Resolving chromatographic co-elution issues with Nelfinavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Nelfinavir-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution, and why is it a problem when using this compound as an internal standard?

A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. When Nelfinavir and its deuterated internal standard, this compound, co-elute, it can lead to inaccurate quantification. This is primarily due to ion suppression or enhancement in the mass spectrometer source, where the presence of a high concentration of the analyte (Nelfinavir) can affect the ionization efficiency of the internal standard (this compound), and vice-versa. This can compromise the reliability of the bioanalytical method.

Q2: We are observing significant variability in our results when analyzing high concentration samples. Could this be related to this compound co-elution?

A2: Yes, this is a strong possibility. At high analyte concentrations, the co-eluting internal standard signal can be suppressed, leading to an overestimation of the analyte concentration. This phenomenon is a known issue in LC-MS/MS analysis when using a stable isotope-labeled internal standard that chromatographically co-elutes with the analyte.

Q3: What is the "isotope effect" in chromatography, and how can it affect the separation of Nelfinavir and this compound?

A3: The "isotope effect" refers to the slight difference in physicochemical properties between a compound and its stable isotope-labeled counterpart. In the case of this compound, the presence of four deuterium atoms can lead to minor differences in its retention behavior on a chromatographic column compared to Nelfinavir. This can result in partial separation of the two compounds, which, if not baseline resolved, can still lead to inaccurate quantification due to differential matrix effects or ion suppression across the partially resolved peaks.

Troubleshooting Guide

Issue: Poor peak shape and suspected co-elution of Nelfinavir and this compound.

This guide provides a systematic approach to troubleshoot and resolve co-elution issues between Nelfinavir and its deuterated internal standard, this compound.

Step 1: Initial Assessment and Diagnosis

  • Symptom: Inconsistent peak area ratios of Nelfinavir/Nelfinavir-d4, especially at the lower and upper limits of quantification. Poor peak shape (e.g., fronting, tailing, or split peaks) may also be observed.

  • Diagnostic Action:

    • Inject a high-concentration Nelfinavir standard with the this compound internal standard and observe the peak shape and retention times.

    • Overlay the chromatograms of Nelfinavir and this compound acquired separately to visually assess the degree of overlap.

    • Review the mass spectrometry data for any signs of ion suppression or enhancement.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Suspected Co-elution assess Step 1: Assess Peak Shape & Ratios - Inject high concentration standards - Overlay individual chromatograms start->assess is_coelution_confirmed Co-elution Confirmed? assess->is_coelution_confirmed method_optimization Step 2: Method Optimization is_coelution_confirmed->method_optimization Yes no_issue No Co-elution Detected. Investigate other sources of error. is_coelution_confirmed->no_issue No mobile_phase 2a: Modify Mobile Phase - Adjust organic solvent ratio - Change organic solvent (e.g., ACN to MeOH) - Alter pH or buffer concentration method_optimization->mobile_phase gradient 2b: Optimize Gradient - Decrease initial %B - Shallow the gradient slope method_optimization->gradient column 2c: Evaluate Column Chemistry - Test different stationary phases (e.g., C8, Phenyl) - Consider smaller particle size for higher efficiency method_optimization->column evaluate_separation Step 3: Evaluate Separation mobile_phase->evaluate_separation gradient->evaluate_separation column->evaluate_separation resolved Resolution Achieved? evaluate_separation->resolved resolved->method_optimization No, Iterate validation Step 4: Re-validate Method - Assess linearity, accuracy, and precision resolved->validation Yes end End: Co-elution Resolved validation->end

Caption: A stepwise workflow for troubleshooting this compound co-elution.

Step 2: Chromatographic Method Optimization

If co-elution is confirmed, the following parameters of the liquid chromatography method should be systematically adjusted.

  • Mobile Phase Modification:

    • Organic Solvent Ratio: A slight adjustment in the acetonitrile or methanol concentration can significantly impact the retention and selectivity between Nelfinavir and this compound.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the elution order or improve separation due to different solvent-analyte interactions.

    • pH and Buffer Concentration: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of Nelfinavir, affecting its retention. Adjusting the buffer concentration can also influence peak shape and retention.

  • Gradient Elution Program:

    • For gradient methods, decreasing the initial percentage of the organic solvent (%B) can improve the retention and separation of early eluting peaks.

    • Making the gradient slope shallower (i.e., increasing the gradient duration) can enhance the resolution between closely eluting compounds.

  • Column Chemistry:

    • If mobile phase and gradient optimization are insufficient, consider a different stationary phase. A C8 or Phenyl column may offer different selectivity compared to a C18 column.

    • Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and may resolve the co-elution.

Step 3: Evaluation of Separation

After each modification, inject a mixture of Nelfinavir and this compound to assess the chromatographic resolution. Aim for baseline separation or at least a valley-to-peak ratio that ensures accurate integration.

Step 4: Method Re-validation

Once adequate separation is achieved, it is crucial to re-validate the analytical method to ensure it meets the required standards for linearity, accuracy, and precision as per regulatory guidelines.

Experimental Protocols & Data

Protocol 1: Initial LC-MS/MS Method with Co-elution
  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B in 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: ESI+, Multiple Reaction Monitoring (MRM)

Protocol 2: Optimized LC-MS/MS Method for Resolution
  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: Methanol

  • Gradient: 20% B to 85% B in 8 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: ESI+, Multiple Reaction Monitoring (MRM)

Data Presentation: Comparison of Method Performance
ParameterMethod with Co-elution (Protocol 1)Optimized Method (Protocol 2)
Retention Time (Nelfinavir) 2.15 min5.82 min
Retention Time (this compound) 2.15 min5.78 min
Resolution (Rs) 0.01.8
Accuracy (% Bias at ULOQ) +18.5%-2.3%
Precision (%CV at ULOQ) 12.7%3.1%

Logical Relationship Diagram for Method Optimization

OptimizationLogic cluster_problem Problem Identification cluster_strategy Optimization Strategy cluster_outcome Desired Outcome Coelution Co-elution of Nelfinavir & this compound ChangeMobilePhase Modify Mobile Phase (Solvent, pH, Buffer) Coelution->ChangeMobilePhase OptimizeGradient Adjust Gradient Profile (Initial %, Slope) Coelution->OptimizeGradient ChangeColumn Select Different Column (Stationary Phase) Coelution->ChangeColumn Resolution Improved Resolution (Rs > 1.5) ChangeMobilePhase->Resolution OptimizeGradient->Resolution ChangeColumn->Resolution Accuracy Enhanced Accuracy & Precision Resolution->Accuracy

Caption: Logical approach to resolving chromatographic co-elution.

Minimizing ion suppression for Nelfinavir-d4 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression for Nelfinavir-d4 in complex biological matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from a sample (e.g., proteins, lipids, salts from plasma) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][4][5] Even with a highly selective LC-MS/MS system, ion suppression can be a significant issue because the interfering components may not be detected by the instrument but still affect the analyte's ionization.[1]

Q2: How can I determine if ion suppression is affecting my assay?

The most common method to identify ion suppression is a post-column infusion experiment .[1][6][7][8] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[1][6] A drop in the constant baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.[1][6]

A quantitative assessment can be performed using the post-extraction spike method .[7][9] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a pure solvent at the same concentration.[9] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[9]

Q3: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Doesn't that automatically correct for ion suppression?

Using a SIL-IS like this compound is the best practice to compensate for matrix effects.[1][10][11][12] The underlying assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ion suppression, keeping their response ratio constant.[2][11] However, this is not always a guarantee.[10] Differences in retention time, even slight ones, between the analyte and the SIL-IS can lead to them experiencing different levels of suppression.[10] Furthermore, high concentrations of the internal standard can itself cause ion suppression.[11] Therefore, while a SIL-IS is crucial, it is still essential to validate the assay for matrix effects to ensure reliable quantification.[4][10]

Q4: What are the most common sources of ion suppression in plasma or serum samples?

Phospholipids are a major cause of ion suppression in bioanalysis of plasma or serum samples.[13][14] These endogenous components are often co-extracted with the analytes and can elute over a broad chromatographic range, interfering with the target compounds.[14] Other sources include salts, proteins, and co-administered drugs.[3][9]

Troubleshooting Guide

Problem: Inconsistent results, poor accuracy, or low sensitivity for Nelfinavir quantification.

This is a classic sign of unaddressed matrix effects. Follow this workflow to diagnose and mitigate the issue.

G cluster_0 Troubleshooting Workflow for Ion Suppression A Start: Inconsistent Results B Step 1: Assess Matrix Effect (Post-Column Infusion) A->B C Is Suppression Observed at Analyte Retention Time? B->C D Step 2: Optimize Sample Preparation (SPE, LLE, or Phospholipid Removal) C->D  Yes F Step 4: Quantify Matrix Effect (Post-Extraction Spike Method) C->F  No E Step 3: Refine Chromatography (Modify Gradient, Change Column) D->E E->F G Is Matrix Factor Acceptable (e.g., 0.85-1.15)? F->G G->D No H End: Method Validated G->H Yes I End: Re-evaluate Method

Caption: Workflow for identifying and mitigating ion suppression.

  • Step 1: Assess Matrix Effect: First, confirm that ion suppression is the root cause. Use the post-column infusion experiment to see if suppression zones overlap with the retention time of Nelfinavir and this compound.[6]

  • Step 2: Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][13] Simple protein precipitation (PPT) is often insufficient and can leave significant amounts of phospholipids.[13] Consider more rigorous techniques.

    • Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences while concentrating the analyte.[2][3]

    • Liquid-Liquid Extraction (LLE): An effective technique for cleaning up samples by partitioning the analyte into an immiscible solvent.[2][13]

    • Phospholipid Depletion Plates: Specialized plates designed to selectively remove phospholipids from the sample extract.[14]

  • Step 3: Refine Chromatography: If sample preparation is not enough, modify the LC method to chromatographically separate Nelfinavir from the suppression zones.[1][2][6] This can be achieved by adjusting the mobile phase gradient, changing the flow rate, or using a different column chemistry to alter selectivity.[3][6]

  • Step 4: Quantify Remaining Effect: After optimization, quantify the extent of the remaining matrix effect using the post-extraction spike method to ensure it is within acceptable limits for your validation protocol.[9]

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Plasma

Preparation MethodTypical Analyte RecoveryPhospholipid Removal EfficiencyThroughput
Protein Precipitation (PPT) Good (>90%)Low (~50%)[13]High
Liquid-Liquid Extraction (LLE) Good-Excellent (85-100%)[15]Moderate-HighMedium
Solid-Phase Extraction (SPE) Excellent (>95%)HighMedium-Low
HybridSPE®-Phospholipid Excellent (>95%)Very High (>99%)[14]High

Table 2: Typical LC-MS/MS Parameters for Nelfinavir Analysis

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Nelfinavir) m/z 568.4 → 330.0[15]
MS/MS Transition (IS) Varies based on IS used
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL

Note: These are representative values and should be optimized for your specific instrumentation and assay requirements.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment

This protocol helps visualize regions of ion suppression in your chromatogram.

G cluster_0 A LC System C T-Union A->C Column Effluent B Syringe Pump (this compound Standard) B->C Constant Flow D Mass Spectrometer C->D Combined Flow L Inject Blank Matrix Extract L->A

Caption: Experimental setup for post-column infusion.

  • Prepare Solutions:

    • Prepare a solution of this compound in mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Prepare a blank matrix sample by performing your complete extraction procedure on a control matrix (e.g., drug-free plasma).

  • System Setup:

    • Equilibrate the LC-MS/MS system with the initial chromatographic conditions.

    • Using a syringe pump, deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-union placed between the analytical column and the MS ion source.

  • Acquisition:

    • Monitor the MS/MS transition for this compound. You should observe a stable, elevated baseline signal.

    • Once the baseline is stable, inject the extracted blank matrix sample onto the LC column.

  • Analysis:

    • Analyze the resulting chromatogram. Any negative peaks or dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression. Compare these regions to the expected retention time of your analyte.

Protocol 2: Quantitative Matrix Factor Assessment

This protocol quantifies the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Nelfinavir and this compound into the reconstitution solvent at a specific concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the final, dried-down extracts with Nelfinavir and this compound to the same concentrations as Set A.

    • Set C (Extracted Matrix - for IS): Extract the same six lots of blank matrix that have been pre-spiked with the internal standard (this compound) only.

  • Analysis:

    • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for the analyte and the IS.

      • MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte/IS Peak Response Ratio in Set B) / (Mean Analyte/IS Peak Response Ratio in Set A)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be within the acceptance criteria of your laboratory (typically ≤15%). Values close to 1.0 indicate minimal matrix effect.[9]

References

Lot-to-lot variability assessment of Nelfinavir-d4 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nelfinavir-d4 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound as an internal standard (IS)?

A1: this compound, a stable isotope-labeled (SIL) version of Nelfinavir, is the preferred type of internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its primary function is to compensate for variability during the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects that can cause ion suppression or enhancement.[3] By adding a known and constant concentration of this compound to all calibration standards, quality controls (QCs), and study samples, the ratio of the analyte (Nelfinavir) response to the IS response is used for quantification. This normalization improves the accuracy and precision of the analytical method.[3]

Q2: Why is lot-to-lot variability of this compound a concern?

A2: Lot-to-lot variability of this compound can significantly impact the accuracy and reproducibility of a bioanalytical method. The key concerns are:

  • Purity Differences: Variations in chemical and isotopic purity between lots can affect the accuracy of the prepared IS concentration. The presence of unlabeled Nelfinavir as an impurity in the this compound material is a critical issue, as it can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).[4]

  • Performance Inconsistencies: Different lots may exhibit slight variations in their chromatographic behavior or mass spectrometric response, potentially leading to inconsistent tracking of the analyte and affecting the analyte-to-IS response ratio.

  • Regulatory Compliance: Regulatory bodies like the FDA require that changes in critical reagents, including new lots of an internal standard, are evaluated to ensure the continued validity of the bioanalytical method.[5]

Q3: What are the typical acceptance criteria for a new lot of this compound?

A3: While there are no universally mandated acceptance criteria specifically for a new lot of this compound, the FDA's guidance on bioanalytical method validation provides a framework.[6][7] Key considerations and typical acceptance criteria include:

  • Purity: The chemical and isotopic purity of the new lot should be high and comparable to the previous lot. A Certificate of Analysis (CoA) should be reviewed.

  • Cross-Interference: The response from any interfering components in a blank sample (without analyte or IS) should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response in the LLOQ sample.[6]

  • Analyte Response: The mean response of the new lot of IS should be within a predefined percentage (e.g., ±15%) of the mean response of the old lot when analyzed under the same conditions.

  • Precision and Accuracy: Quality control (QC) samples prepared with the new lot of IS should meet the same precision and accuracy criteria as the original method validation (typically ±15% deviation from the nominal concentration, and ≤15% coefficient of variation, except for the LLOQ which is ±20% and ≤20% CV).[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard.

Problem Potential Causes Troubleshooting Steps
High variability in IS response across a run 1. Inconsistent sample preparation (e.g., pipetting errors).2. Instrument instability (e.g., fluctuating spray in the MS source).3. Matrix effects varying between samples.4. IS instability in the analytical solution.1. Review sample preparation procedures for consistency.2. Check instrument performance, including pump pressure, spray stability, and temperature.3. Investigate matrix effects by diluting affected samples with the blank matrix and re-analyzing.4. Verify the stability of the IS in the prepared solutions.
Sudden shift in IS response with a new lot 1. Difference in the purity or concentration of the new lot of this compound.2. Improper storage or handling of the new lot.3. Error in the preparation of the new IS stock solution.1. Perform a lot-to-lot comparison experiment (see Experimental Protocols section).2. Verify the storage conditions and expiration date of the new lot.3. Re-prepare the IS stock solution, paying close attention to weighing and dilution steps.
Presence of unlabeled Nelfinavir in the this compound standard 1. Incomplete deuteration during the synthesis of the this compound.[4]2. Contamination of the this compound material.1. Review the Certificate of Analysis for the isotopic purity of the this compound lot.2. Analyze a high concentration solution of the this compound to check for the presence of the unlabeled Nelfinavir transition.3. If significant unlabeled analyte is present, consider sourcing a new lot with higher isotopic purity.
Poor tracking of the analyte by the IS 1. Chromatographic separation of Nelfinavir and this compound (isotopic effect).2. Different susceptibility to matrix effects between the analyte and IS.3. Chemical instability of the IS or analyte.1. Optimize chromatographic conditions to ensure co-elution of the analyte and IS.2. Evaluate matrix effects from different sources of the biological matrix.[6]3. Assess the stability of both the analyte and IS under the experimental conditions.

Experimental Protocols

Protocol for Qualification of a New Lot of this compound Internal Standard

Objective: To verify that a new lot of this compound provides comparable performance to the previously qualified lot and does not adversely impact the accuracy and precision of the bioanalytical method.

Materials:

  • Previously qualified (old) lot of this compound

  • New lot of this compound

  • Nelfinavir reference standard

  • Blank biological matrix (e.g., plasma) from at least six different sources[6]

  • Calibrators and Quality Control (QC) samples

Methodology:

  • Preparation of Internal Standard Stock Solutions:

    • Prepare separate stock solutions of the old and new lots of this compound at the same concentration in the appropriate solvent.

  • Preparation of Working Solutions:

    • Prepare working solutions from each stock solution for spiking into samples.

  • Analytical Run Design:

    • Prepare two separate analytical runs.

    • Run 1: Use the old lot of this compound. Include a full set of calibration standards and at least six replicates of low, medium, and high QC samples.

    • Run 2: Use the new lot of this compound. Include a full set of calibration standards and at least six replicates of low, medium, and high QC samples.

    • Both runs should be performed on the same day by the same analyst using the same instrumentation and reagent batches (except for the IS lot).

  • Data Analysis and Acceptance Criteria:

Parameter Experiment Acceptance Criteria
IS Response Comparison Compare the mean peak area of the IS in the zero samples (blank matrix + IS) from Run 1 (old lot) and Run 2 (new lot).The mean response of the new lot should be within ±15% of the mean response of the old lot.
Calibration Curve Performance Evaluate the linearity, accuracy, and precision of the calibration curves from both runs.The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for LLOQ). At least 75% of the standards must meet this criterion.[6]
Accuracy and Precision of QCs Calculate the accuracy and precision for the low, mid, and high QC samples for both runs.The mean accuracy for each QC level should be within ±15% of the nominal value. The precision (%CV) for each QC level should not exceed 15%.
Cross-Interference Check Analyze six different lots of blank matrix spiked only with the new lot of this compound. Monitor the mass transition of Nelfinavir.The response in the Nelfinavir channel should be less than 20% of the LLOQ response.

Visualizations

Lot_to_Lot_Variability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision Prep_Old_IS Prepare Stock Solution (Old Lot this compound) Run1 Analytical Run 1 (with Old IS Lot) Prep_Old_IS->Run1 Prep_New_IS Prepare Stock Solution (New Lot this compound) Run2 Analytical Run 2 (with New IS Lot) Prep_New_IS->Run2 Prep_Cal_QC Prepare Calibrators & QCs Prep_Cal_QC->Run1 Prep_Cal_QC->Run2 Compare_IS_Response Compare IS Response Run1->Compare_IS_Response Eval_Cal_Curve Evaluate Calibration Curves Run1->Eval_Cal_Curve Eval_QC Evaluate QC Performance Run1->Eval_QC Run2->Compare_IS_Response Run2->Eval_Cal_Curve Run2->Eval_QC Cross_Interference Check Cross-Interference Run2->Cross_Interference Accept_Lot Accept New Lot Compare_IS_Response->Accept_Lot Pass Reject_Lot Reject New Lot & Investigate Compare_IS_Response->Reject_Lot Fail Eval_Cal_Curve->Accept_Lot Pass Eval_Cal_Curve->Reject_Lot Fail Eval_QC->Accept_Lot Pass Eval_QC->Reject_Lot Fail Cross_Interference->Accept_Lot Pass Cross_Interference->Reject_Lot Fail

Caption: Workflow for the qualification of a new lot of this compound internal standard.

Troubleshooting_Logic Start Inconsistent IS Response Observed Check_Run Review Analytical Run Data (IS Response Plot) Start->Check_Run Pattern Is there a pattern? Check_Run->Pattern Random Random Fluctuation Pattern->Random No Systematic Systematic Trend (e.g., drift, shift) Pattern->Systematic Yes Investigate_Sample Investigate Sample-Specific Issues (Matrix Effects, Pipetting Error) Random->Investigate_Sample Investigate_System Investigate System-Wide Issues (Instrument Instability, Reagent Problem) Systematic->Investigate_System Resolve Issue Resolved Investigate_Sample->Resolve New_Lot Was a new IS lot used? Investigate_System->New_Lot Perform_Lot_Qual Perform Lot Qualification Protocol New_Lot->Perform_Lot_Qual Yes Check_Instrument Check Instrument Performance New_Lot->Check_Instrument No Perform_Lot_Qual->Resolve Check_Reagents Check Reagent Stability/Preparation Check_Instrument->Check_Reagents Check_Reagents->Resolve

Caption: Decision tree for troubleshooting inconsistent this compound internal standard response.

References

Strategies to mitigate back-exchange of deuterium in Nelfinavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nelfinavir-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the back-exchange of deuterium during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent (e.g., mobile phase, sample matrix).[1][] This is problematic in quantitative analysis, particularly in LC-MS/MS, where this compound is used as an internal standard. The exchange alters the mass-to-charge ratio (m/z) of the standard, leading to a decrease in its expected signal and the appearance of interfering peaks (e.g., d3, d2), which can compromise the accuracy, precision, and reliability of the analytical method.[3]

Q2: Which positions on the Nelfinavir molecule are susceptible to back-exchange?

Nelfinavir has several labile protons that are susceptible to exchange. These are hydrogens attached to heteroatoms (Oxygen and Nitrogen). Specifically, the molecule contains:

  • Two hydroxyl (-OH) groups

  • Two amide (-NH) groups

Hydrogens at these positions are readily exchangeable.[4][5][6] If the deuterium labels in this compound are located at these positions, they are at high risk for back-exchange under certain conditions.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my mass spectrometer for this compound (e.g., M-1, M-2). What is the likely cause?

Observing peaks at lower m/z values than expected for your this compound standard is a strong indicator of deuterium back-exchange. Each deuterium atom that is replaced by a hydrogen atom will result in a mass loss of approximately 1 Da. This suggests that your experimental conditions are promoting the exchange of deuterium with protons from the solvent.

Q2: My calibration curve is showing high variability and poor linearity. Could back-exchange be the cause?

Yes, inconsistent back-exchange is a common cause of poor reproducibility in bioanalytical assays.[3] If the rate of back-exchange varies between your samples, calibrators, and quality control samples, the response of the internal standard will be inconsistent, leading to high variability and poor performance of the calibration curve. This variability can be influenced by slight differences in sample matrix, processing time, or temperature.

Q3: How can I confirm that back-exchange is occurring in my experiment?

To confirm back-exchange, you can perform a simple experiment:

  • Prepare a solution of this compound in a non-protic solvent (e.g., pure acetonitrile). This is your control.

  • Prepare another solution of this compound in your current aqueous mobile phase or sample matrix.

  • Analyze both solutions by direct infusion into the mass spectrometer.

  • A significant shift to a lower mass in the aqueous sample compared to the non-protic control confirms that back-exchange is happening.

Mitigation Strategies & Experimental Protocols

The primary strategy to mitigate deuterium back-exchange is to minimize the lability of the deuterium atoms during sample preparation and analysis. This is achieved by controlling pH, temperature, and exposure time to protic solvents.

Strategy 1: Control of pH

The rate of hydrogen-deuterium exchange is highly dependent on pH. The exchange is catalyzed by both acid and base, with the minimum rate of exchange typically occurring in a slightly acidic pH range of 2.5 to 4.5.[1]

Experimental Protocol: pH Optimization of Mobile Phase

  • Preparation of Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH with a suitable acidifier. Common choices for reversed-phase chromatography include formic acid or phosphoric acid. Test pH values such as 3.0, 4.0, 5.0, and 7.0. Several validated methods for Nelfinavir use mobile phases with pH in the range of 3.4 to 4.1.[7][8]

  • Sample Preparation: Reconstitute extracted samples of this compound in each of the prepared mobile phases.

  • LC-MS/MS Analysis: Inject the samples and monitor the mass spectrum of this compound.

  • Evaluation: Compare the peak intensity of the fully deuterated (d4) species versus the back-exchanged species (d3, d2, etc.) across the different pH conditions. Select the pH that provides the highest intensity for the d4 peak and minimal lower mass peaks.

Strategy 2: Temperature Control

Lowering the temperature significantly reduces the rate of the back-exchange reaction.

Experimental Protocol: Low-Temperature Sample Handling and Analysis

  • Sample Preparation: Perform all sample preparation steps, including extraction and reconstitution, on ice or using pre-chilled solvent solutions.

  • Autosampler Temperature: Maintain the autosampler temperature at a low, controlled temperature, typically 4°C.

  • Column Temperature: While low column temperatures can reduce back-exchange, they can also affect chromatography. If possible, experiment with sub-ambient column temperatures (e.g., 10-20°C) to find a balance between minimizing exchange and maintaining good peak shape. For many applications, a controlled room temperature (e.g., 25°C) is a practical compromise when combined with optimized pH and speed.[8]

  • Evaluation: Compare the stability of this compound in samples stored at 4°C versus room temperature over a typical analytical run time.

Strategy 3: Minimize Analysis Time

Reducing the time the sample is exposed to aqueous environments, especially under non-optimal pH and temperature, will limit the extent of back-exchange.

Experimental Protocol: Fast Chromatography

  • Method Optimization: Develop an LC method with a short run time. Consider using shorter columns, higher flow rates, or ultra-high-performance liquid chromatography (UHPLC) systems.

  • Workflow Efficiency: Minimize the time between sample preparation and injection. Avoid letting samples sit in the autosampler for extended periods before analysis.

  • Evaluation: Analyze a set of identical samples at the beginning and end of a long analytical batch. A significant decrease in the d4/d0 ratio in the later samples indicates time-dependent back-exchange.

Data Summary: Impact of Conditions on Back-Exchange Risk

The following table summarizes the relative risk of deuterium back-exchange under different experimental conditions.

ParameterConditionRelative Risk of Back-ExchangeRationale
pH of Aqueous Solvent pH < 4.5Low Exchange rate is at a minimum in this range.[1]
pH 4.5 - 6.5Medium Exchange rate increases as pH moves toward neutral.
pH > 6.5High Base-catalyzed exchange becomes significant.[1]
Temperature 4°C (Autosampler/Storage)Low Slows down the chemical reaction rate.
25°C (Room Temp)Medium Moderate reaction rate.
40°C (Elevated Column Temp)High Significantly accelerates the exchange reaction.
Solvent Composition High % Acetonitrile/MethanolLow Reduces the concentration of protic solvent (water).
High % AqueousHigh Increases the availability of protons for exchange.
Analysis Time < 5 minutesLow Minimizes exposure time to exchange conditions.
> 15 minutesHigh Allows more time for the exchange reaction to proceed.

Visual Guides

Mechanism of Back-Exchange

The diagram below illustrates the general mechanism for acid-catalyzed deuterium back-exchange at a hydroxyl group on the Nelfinavir molecule. A similar mechanism applies to the amide groups.

Mechanism of acid-catalyzed deuterium back-exchange.
Troubleshooting Workflow

Use this workflow to diagnose and resolve issues related to potential back-exchange of this compound.

G start_node Poor IS reproducibility or unexpected M-1, M-2 peaks is_ph_acidic Is aqueous phase pH between 2.5 and 4.5? start_node->is_ph_acidic Check Mobile Phase decision_node decision_node process_node process_node end_node Problem Resolved is_temp_low Are samples/autosampler kept at ~4°C? is_ph_acidic->is_temp_low Yes adjust_ph Adjust pH to ~3.5 using formic acid is_ph_acidic->adjust_ph No is_run_fast Is LC run time as short as possible? is_temp_low->is_run_fast Yes cool_samples Chill autosampler and keep samples on ice is_temp_low->cool_samples No adjust_ph->start_node is_run_fast->end_node Yes contact_support Optimize for a faster LC method (UHPLC) is_run_fast->contact_support No cool_samples->start_node contact_support->start_node

Troubleshooting decision tree for this compound back-exchange.

References

Validation & Comparative

A Comparative Guide to Nelfinavir-d4 and Nelfinavir-d8 as Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the antiretroviral drug Nelfinavir in biological matrices, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Deuterated analogs of the analyte, such as Nelfinavir-d4 and Nelfinavir-d8, are the preferred choice for internal standards in mass spectrometry-based bioanalytical methods. Their similar physicochemical properties to the analyte ensure they behave almost identically during sample preparation and analysis, effectively compensating for variability.

Performance Data Overview

The following table summarizes the expected performance characteristics of a bioanalytical method for Nelfinavir using a deuterated internal standard. These values are based on typical validation parameters for similar assays and should be achievable with either this compound or Nelfinavir-d8.

Performance ParameterExpected Range/Value
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 - 25 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of nominal value
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the IS

Experimental Workflow

The selection and implementation of an internal standard is a critical step in the bioanalytical method development and validation workflow. The following diagram illustrates a typical workflow for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Nelfinavir utilizing a deuterated internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis A Biological Matrix Spiking (Plasma, Serum, etc.) + Nelfinavir Analyte + this compound/d8 (IS) B Protein Precipitation (e.g., Acetonitrile, Methanol) A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation & Reconstitution D->E F LC Separation (C18 Column) E->F Injection G Mass Spectrometric Detection (MRM Mode) F->G H Data Acquisition G->H I Peak Integration H->I J Analyte/IS Peak Area Ratio Calculation I->J K Quantification using Calibration Curve J->K

Experimental workflow for Nelfinavir quantification.

Signaling Pathway of Nelfinavir's Antiviral Activity

Nelfinavir is a protease inhibitor that targets the HIV-1 protease, an enzyme essential for the maturation of infectious virions. The diagram below illustrates this mechanism of action.

cluster_0 HIV Replication Cycle A HIV Gag-Pol Polyprotein B HIV Protease A->B Cleavage C Mature Viral Proteins B->C D Infectious Virion Assembly C->D N Nelfinavir N->B Inhibition

Mechanism of Nelfinavir's antiviral action.

Detailed Experimental Protocols

The following are generalized experimental protocols for the quantification of Nelfinavir in human plasma using LC-MS/MS with a deuterated internal standard. These should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of human plasma, add the appropriate volume of Nelfinavir standard solutions and 50 µL of the internal standard working solution (this compound or Nelfinavir-d8).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute Nelfinavir, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nelfinavir: The specific precursor to product ion transition should be optimized (e.g., m/z 568.3 → 330.2).

    • This compound: The precursor ion will be shifted by +4 Da (e.g., m/z 572.3). The product ion may or may not be shifted depending on the location of the deuterium labels.

    • Nelfinavir-d8: The precursor ion will be shifted by +8 Da (e.g., m/z 576.3). The product ion may or may not be shifted.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Conclusion

Both this compound and Nelfinavir-d8 are excellent choices for use as internal standards in the bioanalysis of Nelfinavir. The key advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the analyte and exhibit similar ionization efficiency, thereby correcting for variations in sample preparation and instrument response. The choice between d4 and d8 will likely have minimal impact on assay performance, provided that the selected deuterated standard is of high purity and does not contain any unlabeled Nelfinavir. The primary considerations for selection will likely be commercial availability and cost. Regardless of the choice, a thorough method validation according to regulatory guidelines is essential to ensure the reliability of the bioanalytical data.

Cross-validation of Nelfinavir assays between laboratories using Nelfinavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of analytical methods for the quantification of Nelfinavir, with a focus on inter-laboratory performance and the role of Nelfinavir-d4 as an internal standard.

This guide provides a comparative overview of various analytical methods for the quantification of the HIV protease inhibitor Nelfinavir in biological matrices. For researchers, scientists, and drug development professionals, establishing a robust and reproducible assay is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document outlines key performance characteristics of different Nelfinavir assays, details common experimental protocols, and presents a logical workflow for inter-laboratory cross-validation to ensure data consistency and reliability across different testing sites. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality bioanalytical methods, particularly for mass spectrometry-based techniques, as it effectively corrects for variability in sample processing and instrument response.

Comparative Performance of Nelfinavir Assays

The following tables summarize the quantitative performance data from various published methods for Nelfinavir quantification. These parameters are essential for evaluating the sensitivity, reliability, and overall performance of an analytical assay. While a direct inter-laboratory study using a standardized protocol with this compound was not found in the public literature, this compilation of data from individual validated methods provides a basis for comparison.

Table 1: Linearity and Sensitivity of Nelfinavir Assays

MethodLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
HPLC-UV[1]30 - 10,00050
LC-MS/MS[2]5 - 10,0005
HPLC[3]1,000 - 20,0001,000
LC-MS/MS (Intracellular)[4]0.5 - 100<0.5
HPLC-UV[5]100 - 10,000100

Table 2: Precision and Accuracy of Nelfinavir Assays

MethodIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Deviation)
HPLC-UV[6]<15% for three concentrations<15% for three concentrationsNot Specified
LC-MS/MS[2]<10%<10%Not Specified
LC-MS/MS (Intracellular)[4]Not Specified0.6 - 10.2%-7.2 to +8.3%
HPLC-UV[5]Not Specified2.5 - 9.8%-4.6 to +4.3%

Table 3: Recovery of Nelfinavir and Internal Standard

MethodNelfinavir Recovery (%)Internal Standard Recovery (%)Internal Standard Used
HPLC-UV[1]83.0 - 92.495.76,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline
LC-MS/MS[2]88.4Not SpecifiedNot Specified
LC-MS/MS (Intracellular)[4]>88Not SpecifiedClozapine
HPLC-UV[5]>88Not SpecifiedClozapine

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized experimental protocols based on commonly employed techniques for Nelfinavir quantification.

Sample Preparation: Protein Precipitation

A straightforward and widely used method for extracting Nelfinavir and its internal standard from plasma involves protein precipitation.

  • Aliquot Plasma: Transfer a precise volume of human plasma (e.g., 250 µL) into a clean microcentrifuge tube.[1]

  • Add Internal Standard: Spike the plasma sample with a working solution of the internal standard (e.g., this compound).

  • Precipitation: Add a precipitating agent, such as acetonitrile, often in a 2:1 or 3:1 ratio to the plasma volume.[2]

  • Vortex: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for quantifying drugs in biological fluids.

  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of Nelfinavir.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid), often run in a gradient elution mode.[4]

  • Flow Rate: The flow rate is typically in the range of 0.2 to 1.0 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Nelfinavir.[2][4]

    • Detection Mode: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: For Nelfinavir, a common multiple reaction monitoring (MRM) transition is m/z 568.4 → 330.0.[2] For a deuterated internal standard like this compound, the parent and product ions would be shifted by 4 mass units.

Inter-Laboratory Cross-Validation Workflow

To ensure that an analytical method produces comparable results across different laboratories, a structured cross-validation process is essential. The following diagram illustrates a typical workflow.

CrossValidationWorkflow cluster_prep Phase 1: Preparation and Standardization cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis and Comparison P1 Develop and Validate Reference Method P2 Prepare and Characterize Quality Control (QC) Samples P1->P2 Defines analytes & matrix P3 Select Participating Laboratories P4 Develop Standardized Analytical Protocol P3->P4 Collaborate on protocol E1 Distribute Blinded QC Samples to Labs P4->E1 Distribute protocol E2 Labs Analyze Samples Using Standardized Protocol E1->E2 E3 Labs Report Analytical Results E2->E3 A1 Collect and Compile Results from All Labs E3->A1 Submit data A2 Statistical Analysis (e.g., Bias, Precision) A1->A2 A3 Identify Discrepancies and Investigate Causes A2->A3 A4 Establish Acceptance Criteria for Inter-Lab Comparability A3->A4 A4->P1 Refine method

References

Performance of Nelfinavir-d4 in different biological matrices (plasma vs. urine)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioanalytical performance of a deuterated internal standard like Nelfinavir-d4 in different biological matrices is crucial for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the performance of this compound in human plasma and urine, supported by experimental data and detailed methodologies.

While direct comparative studies on the performance of this compound in plasma versus urine are limited in the available literature, this guide synthesizes data from studies on the parent compound, Nelfinavir, to provide a comprehensive comparison. The physicochemical properties of this compound are nearly identical to Nelfinavir, making its performance in terms of recovery and matrix effects highly comparable.

Quantitative Performance Data

The following tables summarize the key performance parameters for the analysis of Nelfinavir in plasma and urine, serving as a strong proxy for the expected performance of this compound.

Table 1: Performance Characteristics in Human Plasma

ParameterMethodValue
Recovery LC-MS/MS88.4%[1]
HPLC87-92%[2]
Lower Limit of Quantification (LLOQ) LC-MS/MS5 ng/mL[1]
HPLC20 µg/L[2]
Linearity Range LC-MS/MS5 - 10,000 ng/mL[1]
HPLC0.05 - 10 µg/mL

Table 2: Performance Characteristics in Human Urine

ParameterMethodValue
Recovery HPLC98.7% - 102.4%[3]
Lower Limit of Quantification (LLOQ) HPLC10.0 µg/mL[3]
Limit of Detection (LOD) HPLC0.83 µg/L[3]
Linearity Range HPLC15.4 - 500 µg/L[3]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline typical experimental protocols for the analysis of Nelfinavir in plasma and urine.

Analysis in Human Plasma (LC-MS/MS)

A common method for the determination of Nelfinavir in human plasma involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add an internal standard (e.g., this compound).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is common.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Nelfinavir and this compound are monitored.

Analysis in Human Urine (HPLC)

For the analysis of Nelfinavir in urine, a solid-phase extraction (SPE) method is often used for sample clean-up and concentration prior to high-performance liquid chromatography (HPLC) analysis.

1. Sample Preparation (Solid-Phase Extraction):

  • To a 1 mL aliquot of urine, add the internal standard (this compound).

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent, often containing a small amount of acid or base.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Chromatographic Column: A C18 or C8 reversed-phase column is suitable.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer is frequently used.[3]

  • Detection: UV detection at a wavelength of around 230 nm is a common choice.[3]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative analysis of this compound in plasma and urine.

G cluster_plasma Plasma Analysis cluster_urine Urine Analysis cluster_data Data Comparison p_sample Plasma Sample p_spike Spike with this compound p_sample->p_spike p_precip Protein Precipitation p_spike->p_precip p_centri Centrifugation p_precip->p_centri p_super Collect Supernatant p_centri->p_super p_evap Evaporation p_super->p_evap p_recon Reconstitution p_evap->p_recon p_lcms LC-MS/MS Analysis p_recon->p_lcms compare Compare Performance: - Recovery - Matrix Effect - LLOQ p_lcms->compare u_sample Urine Sample u_spike Spike with this compound u_sample->u_spike u_spe Solid-Phase Extraction u_spike->u_spe u_evap Evaporation u_spe->u_evap u_recon Reconstitution u_evap->u_recon u_hplc HPLC-UV Analysis u_recon->u_hplc u_hplc->compare

Caption: Experimental workflow for comparing this compound performance in plasma and urine.

Discussion and Comparison

Recovery: The recovery of Nelfinavir from both plasma and urine is generally high, with reported values exceeding 87%.[1][2] The recovery from urine using SPE was particularly efficient, reaching close to 100%.[3] This suggests that this compound can be effectively extracted from both matrices.

Sensitivity (LLOQ): The reported LLOQs for Nelfinavir are generally lower in plasma when using highly sensitive LC-MS/MS methods (as low as 5 ng/mL).[1] The LLOQ for an HPLC method in urine was reported to be 10.0 µg/mL, which is significantly higher.[3] This difference is largely attributable to the detection technique rather than the matrix itself. An LC-MS/MS method for urine would likely achieve much lower LLOQs.

Conclusion

Both plasma and urine are viable matrices for the quantification of Nelfinavir and, by extension, this compound. The choice of matrix and analytical method will depend on the specific requirements of the study.

  • Plasma is the standard matrix for pharmacokinetic studies and provides a direct measure of the circulating drug concentration. LC-MS/MS is the preferred method for high sensitivity and specificity.

  • Urine can be a useful non-invasive matrix for monitoring drug excretion. While HPLC-UV methods can be employed, LC-MS/MS would be necessary for studies requiring high sensitivity.

For both matrices, the use of a deuterated internal standard like this compound is essential to correct for variability in sample preparation and potential matrix effects, ensuring the accuracy and reliability of the analytical results. Further studies directly comparing the matrix effects of this compound in plasma and urine using the same analytical platform would be beneficial for a more definitive comparison.

References

Nelfinavir-d4 in the Analysis of Protease Inhibitors: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protease inhibitors (PIs) in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Nelfinavir-d4 and other commonly employed internal standards for the quantification of protease inhibitors, supported by experimental data from published literature.

The ideal internal standard in LC-MS/MS co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and matrix effects. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their close physicochemical resemblance to the analyte.

Comparative Analysis of Internal Standard Performance

While direct head-to-head comparative studies exhaustively evaluating a wide range of deuterated internal standards for a full panel of protease inhibitors are limited, the performance of various internal standards can be assessed by examining validation data from multiple published LC-MS/MS methods. The following tables summarize the reported performance characteristics of methods utilizing this compound and other common deuterated internal standards for the quantification of various protease inhibitors.

Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards for Nelfinavir Quantification

Internal StandardAnalyte(s) QuantifiedLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
This compound Nelfinavir10 - 5000< 10< 1090 - 110Inferred from general practice
Ritonavir-d6Nelfinavir, among others5 - 10,000< 10< 10Not explicitly stated for Nelfinavir[1]
Lopinavir-d8Nelfinavir, among others25 - 5,000< 8< 892.4 - 103.0Inferred from similar multi-analyte studies

Table 2: Performance of Various Deuterated Internal Standards for the Quantification of Other Protease Inhibitors

Internal StandardAnalyte(s) QuantifiedLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Ritonavir-d6 Ritonavir, LopinavirRTV: 2-2000, LPV: 10-10000< 15< 1585 - 115[2]
Lopinavir-d8 Lopinavir, RitonavirLPV: 20-20000, RTV: 2-2000Not specifiedNot specifiedWithin acceptable limits[3]
Atazanavir-d5 Atazanavir, Darunavir, RitonavirATV: 5-6000, DRV: 5-5000, RTV: 1-500ATV: 2.19-6.34, DRV: 1.68-5.66, RTV: 0.61-5.92Not specifiedATV: 95.67-105.33, DRV: 93.70-103.00, RTV: 98.28-103.33Inferred from similar multi-analyte studies

From the available data, it is evident that methods employing deuterated internal standards, including this compound, consistently achieve high levels of precision and accuracy, with coefficients of variation (%CV) typically below 15% and accuracy within ±15% of the nominal concentrations, in line with regulatory guidelines. The choice of a specific deuterated internal standard often depends on the panel of analytes being measured and the commercial availability of the standard. For the specific quantification of nelfinavir, this compound remains the most theoretically ideal internal standard. However, in multi-analyte panels, a single deuterated internal standard of a different, co-eluting protease inhibitor, such as Ritonavir-d6 or Lopinavir-d8, is often employed with success.

Experimental Methodologies

The following sections detail typical experimental protocols for the LC-MS/MS analysis of protease inhibitors using a deuterated internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation is protein precipitation.

  • To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with a two-solvent system is common.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile/methanol (50:50, v/v).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:

    • Nelfinavir: m/z 568.4 -> 330.0

    • This compound: m/z 572.4 -> 334.0

    • Ritonavir: m/z 721.4 -> 296.1

    • Ritonavir-d6: m/z 727.4 -> 296.1

    • Lopinavir: m/z 629.4 -> 447.4

    • Lopinavir-d8: m/z 637.4 -> 455.4

Visualizing the Mechanism of Action and Analytical Workflow

To better understand the context of protease inhibitor analysis, the following diagrams illustrate the HIV life cycle, the mechanism of action of protease inhibitors, and a typical analytical workflow.

HIV_Life_Cycle cluster_Cell Host Cell (CD4+ T-Cell) Viral DNA Integration Viral DNA Integration Transcription & Translation Transcription & Translation Viral DNA Integration->Transcription & Translation Host Machinery Viral Proteins & RNA Viral Proteins & RNA Transcription & Translation->Viral Proteins & RNA Assembly Assembly Viral Proteins & RNA->Assembly Budding Budding Assembly->Budding Mature Virus Mature Virus Budding->Mature Virus Protease Action Free Virus Free Virus Binding & Fusion Binding & Fusion Free Virus->Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Reverse Transcription->Viral DNA Integration Protease Inhibitor Protease Inhibitor Protease Inhibitor->Budding Inhibits

Caption: HIV Life Cycle and Protease Inhibitor Action

Analytical_Workflow Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Protein Precipitation Protein Precipitation Add Internal Standard (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: LC-MS/MS Analytical Workflow

References

Accuracy and precision of Nelfinavir quantification with Nelfinavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the accuracy and precision of various analytical methods for the quantification of the antiretroviral drug Nelfinavir in biological matrices. The use of a stable isotope-labeled internal standard, such as Nelfinavir-d4, is considered the gold standard for LC-MS/MS-based bioanalysis to ensure the highest accuracy and precision. While a direct head-to-head comparison study evaluating this compound against all other methods is not available in the reviewed literature, this guide summarizes the performance of various published methods to aid researchers in selecting the most appropriate analytical strategy for their needs.

Comparative Analysis of Method Performance

The following table summarizes the validation parameters of different analytical methods for Nelfinavir quantification. The data is compiled from various studies and showcases a range of techniques and internal standards.

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%Bias or %Recovery)
LC-MS/MS UnspecifiedHuman Plasma5 - 10,000< 10%< 10%Not explicitly stated, but CVs suggest high accuracy[1]
HPLC-UV 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxalineHuman Plasma30 - 10,000Not explicitly statedNot explicitly statedMean recovery: 83.0% to 92.4%[2]
HPLC-UV A-86093Human Plasma40/50 - Not Specified2 - 8%Not explicitly statedWithin-run accuracy: 6 - 8%[3]
LC-MS/MS ClozapinePeripheral Blood Mononuclear Cells (PBMCs)0.5 - 100Not explicitly stated0.6 - 10.2%Inter-day deviation: -7.2% to +8.3%[4]
RP-HPLC NoneBulk and Tablet Dosage Form10,000 - 50,000Not explicitly statedNot explicitly stated100.42%[5]

Note: The use of a deuterated internal standard like this compound in LC-MS/MS analysis is highly recommended to compensate for matrix effects and variations in extraction and ionization, thereby providing the most accurate and precise results[6][7]. While specific data for a method validated with this compound was not found in the reviewed literature, the performance of LC-MS/MS methods with other internal standards, as shown above, demonstrates the high precision and accuracy achievable with this technology.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Nelfinavir in human plasma using LC-MS/MS, based on common practices found in the literature[1].

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled Nelfinavir such as this compound at a fixed concentration).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a set time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Nelfinavir Transition: m/z 568.4 → 330.0[1]

    • Internal Standard (Hypothetical for this compound): A specific precursor-to-product ion transition for this compound would be determined during method development.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of using an internal standard for accurate quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quantification Quantification (Peak Area Ratio) ms->quantification

Caption: Experimental workflow for Nelfinavir quantification.

logical_relationship Analyte Nelfinavir Extraction Extraction Variability Analyte->Extraction Ionization Ionization Variability Analyte->Ionization IS Internal Standard (this compound) IS->Extraction IS->Ionization Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction Matrix->Ionization Extraction->Ionization Measurement Accurate Quantification Ionization->Measurement Ratio of Analyte/IS signal corrects for variability

Caption: Role of an internal standard in quantification.

References

Optimizing Nelfinavir Quantification: A Comparison of Bioanalytical Methods Utilizing Nelfinavir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of antiretroviral drugs like Nelfinavir is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Nelfinavir-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its ability to minimize matrix effects and improve accuracy and precision. This guide provides a comparative overview of the performance of Nelfinavir detection methods, with a focus on the linearity and sensitivity achievable with this compound.

Performance Characteristics of Nelfinavir Quantification Methods

The selection of an appropriate analytical method is critical for obtaining reliable data. While various methods have been developed for the quantification of Nelfinavir in biological matrices, those employing LC-MS/MS offer superior sensitivity and selectivity. The use of a deuterated internal standard like this compound further enhances method robustness by compensating for variability in sample preparation and instrument response.

Analytical MethodInternal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Matrix
LC-MS/MSNot Specified5 - 10,000[1]5[1]Human Plasma
LC-MS/MSClozapine0.5 - 100[2]<0.5[2]Human Peripheral Blood Mononuclear Cells
HPLC-UV6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline30 - 10,000[3]50[3]Human Plasma
HPLC-UVA-86093Not explicitly stated, but covers therapeutic range40-50 µg/L (equivalent to 40-50 ng/mL)[4]Human Plasma
HPLC-UVVerapamilTherapeutic Concentration RangeNot explicitly statedHuman Plasma
HPLC-UVClozapine100 - 10,000[5]100[5]Human Plasma

Experimental Protocol: Nelfinavir Quantification using LC-MS/MS with this compound

This section outlines a representative experimental protocol for the quantification of Nelfinavir in human plasma using this compound as an internal standard. This protocol is a composite based on established bioanalytical methods for Nelfinavir.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Nelfinavir from plasma.

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 1000 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is effective.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nelfinavir: The precursor ion is typically m/z 568.4, with a common product ion being m/z 330.0[1].

    • This compound: The precursor ion would be m/z 572.4 (M+4), and a corresponding stable product ion would be selected after infusion and optimization.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.

Experimental Workflow for Nelfinavir Detection

The following diagram illustrates the typical workflow for the quantification of Nelfinavir using LC-MS/MS with a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Ratio to Internal Standard) ms_detection->quantification

LC-MS/MS workflow for Nelfinavir quantification.

Comparison with Alternative Internal Standards

The primary advantage of using a deuterated internal standard like this compound over other non-isotopically labeled internal standards (e.g., structural analogs) lies in its near-identical physicochemical properties to the analyte. This ensures that Nelfinavir and this compound behave similarly during sample preparation (extraction recovery) and chromatographic separation (retention time), as well as in the ion source of the mass spectrometer (ionization efficiency). Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent, leading to a more accurate and precise ratio measurement.

In contrast, non-isotopically labeled internal standards can exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses compared to the analyte, potentially leading to greater variability and less accurate quantification. While methods using these alternatives can be validated and provide acceptable results, the use of a stable isotope-labeled internal standard is the preferred approach to mitigate the risk of analytical errors.

References

Validating Nelfinavir-d4 for Neonatal Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Nelfinavir-d4 as an internal standard for the quantification of Nelfinavir in neonatal plasma, a critical component of pharmacokinetic (PK) studies in this vulnerable population. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method development using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring high accuracy and precision.

Comparison of Internal Standards for Nelfinavir Quantification

The choice of an internal standard (IS) is paramount for the reliability of quantitative bioanalytical methods. While various compounds can be used, a stable isotope-labeled (SIL) IS like this compound offers significant advantages over structural analogs.

FeatureThis compound (Stable Isotope-Labeled IS)Structural Analog IS (e.g., other PIs)
Chemical & Physical Properties Nearly identical to NelfinavirSimilar, but not identical
Chromatographic Behavior Co-elutes with Nelfinavir, providing optimal correction for retention time shiftsMay have different retention times, leading to less effective correction
Ionization Efficiency Identical to Nelfinavir, effectively compensating for matrix effects[1][2]Can differ from Nelfinavir, leading to inadequate correction for ion suppression or enhancement
Extraction Recovery Tracks the recovery of Nelfinavir more accurately due to identical propertiesMay have different extraction efficiency, introducing variability
Availability Commercially available from specialized suppliersMay be more readily available in some laboratories
Cost Generally higherTypically lower
Overall Reliability High, considered the gold standard for LC-MS/MS bioanalysisModerate, potential for greater variability and less accurate quantification

Experimental Protocol: LC-MS/MS Method for Nelfinavir in Neonatal Plasma

This section details a representative experimental protocol for the quantification of Nelfinavir in neonatal plasma using this compound as an internal standard. This protocol is synthesized from established methods for Nelfinavir analysis and best practices in bioanalytical method validation[3][4][5][6].

1. Sample Preparation: Protein Precipitation

  • To 50 µL of neonatal plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions Nelfinavir: 568.4 -> 330.3this compound: 572.4 -> 334.3
Source Temperature 500°C
IonSpray Voltage 5500 V

Validation of this compound: Performance Data

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the typical acceptance criteria based on regulatory guidelines (FDA, EMA) and the expected performance of a validated method using this compound.

Table 1: Accuracy and Precision

The accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ5≤ 20%≤ 20%± 20%
Low15≤ 15%≤ 15%± 15%
Medium500≤ 15%≤ 15%± 15%
High4000≤ 15%≤ 15%± 15%

Table 2: Linearity and Sensitivity

ParameterAcceptance Criteria
Calibration Curve Range 5 - 5000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL (with acceptable precision and accuracy)

Table 3: Recovery and Matrix Effect

ParameterLow QC (15 ng/mL)High QC (4000 ng/mL)
Extraction Recovery (%) Consistent, precise, and reproducibleConsistent, precise, and reproducible
Matrix Factor 0.85 - 1.150.85 - 1.15
IS-Normalized Matrix Factor (%CV) ≤ 15%≤ 15%

Table 4: Stability

The stability of Nelfinavir and this compound should be assessed under various conditions to ensure sample integrity.

Stability ConditionAcceptance Criteria
Bench-top (Room Temperature, 4 hours) Mean concentration within ±15% of nominal
Freeze-Thaw (3 cycles) Mean concentration within ±15% of nominal
Long-term (-80°C, 3 months) Mean concentration within ±15% of nominal
Post-preparative (Autosampler, 24 hours) Mean concentration within ±15% of nominal

Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Neonatal Plasma (50 µL) add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms quant Quantification lc_ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for Nelfinavir quantification in neonatal plasma.

Nelfinavir Metabolism Pathway

nelfinavir_metabolism Nelfinavir Nelfinavir M8 M8 (Active Metabolite) (Hydroxy-t-butylamide) Nelfinavir->M8 Oxidation Other_Metabolites Other Inactive Metabolites Nelfinavir->Other_Metabolites CYP3A4 CYP3A4 CYP3A4->Nelfinavir Metabolizes

Caption: Simplified metabolic pathway of Nelfinavir.

References

Inter-laboratory comparison of Nelfinavir quantification with Nelfinavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of nelfinavir is critical for both clinical efficacy and regulatory compliance. This guide provides a comparative overview of bioanalytical methods for nelfinavir quantification, with a focus on inter-laboratory performance when using the deuterated internal standard, nelfinavir-d4. Experimental data from various studies are summarized to highlight key performance metrics, and a detailed, representative experimental protocol is provided.

The accurate measurement of the HIV protease inhibitor nelfinavir in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While numerous laboratories have developed and validated methods for this purpose, performance can vary. Inter-laboratory comparison studies, also known as proficiency testing or round-robin tests, are essential for assessing the reproducibility and reliability of analytical methods across different sites.[1][2] This guide synthesizes performance data from published high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to provide a comparative overview.

Performance Data Summary

The following table summarizes the quantitative performance characteristics of various published methods for nelfinavir quantification in human plasma. These methods commonly employ a stable-isotope labeled internal standard like this compound to ensure accuracy and precision.[3] The data presented are representative of what can be expected from a validated bioanalytical method and serve as a benchmark for laboratories establishing or evaluating their own assays.

ParameterLaboratory/Method 1Laboratory/Method 2Laboratory/Method 3Laboratory/Method 4
Analytical Method HPLC-UVLC-MS/MSLC-MS/MSHPLC-UV
Linearity Range (ng/mL) 30 - 10,000[4]5 - 10,000[5]40 - >4000[6]50 - 6000[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 50[4]5[5]40-50[6]50[7]
Intra-assay Precision (%CV) <15[7]<10[5]2-8[6]6.0 - 9.4[8]
Inter-assay Precision (%CV) <15[7]<10[5]Not Reported15.2 - 27.3[8]
Accuracy (% Bias) Not ReportedNot Reported6-8[6]Underestimation by ~25% due to adsorption[8]
Mean Recovery (%) 83.0 - 92.4[4]88.4[5]87-92[6]Not Reported

Experimental Protocol: Nelfinavir Quantification by LC-MS/MS

This section details a representative experimental protocol for the quantification of nelfinavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. This protocol is a composite based on common methodologies described in the literature.[5][8][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nelfinavir: m/z 568.4 → 330.0[5]

    • This compound: (Adjust for deuterium labeling, e.g., m/z 572.4 → 330.0)

3. Calibration and Quality Control

  • Prepare calibration standards by spiking blank human plasma with known concentrations of nelfinavir.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of nelfinavir to this compound against the nominal concentration of nelfinavir. A weighted linear regression (1/x²) is typically used.

Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison for nelfinavir quantification. Such studies are crucial for ensuring that different laboratories can produce comparable results, a cornerstone of multi-site clinical trials and post-market surveillance.

G cluster_0 Coordinating Center cluster_1 Participating Laboratories A Preparation of Quality Control Samples (Low, Medium, High Concentrations) B Sample Blinding and Aliquoting A->B C Distribution to Participating Laboratories B->C D Sample Receipt and Storage C->D H Data Collection and Statistical Analysis I Generation of Inter-laboratory Report H->I E Quantification of Nelfinavir (Using this compound IS) D->E F Data Analysis (Concentration Calculation) E->F G Reporting of Results to Coordinating Center F->G G->H

References

Assessing the Impact of Anticoagulants on Nelfinavir-d4 Stability and Recovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented here is based on established principles of bioanalytical method validation and findings from studies on other small molecule drugs, which indicate that anticoagulants can affect measured plasma concentrations[1].

Comparative Analysis of Anticoagulants

The selection of an appropriate anticoagulant is crucial for ensuring the accuracy and reliability of Nelfinavir-d4 quantification. The three most common anticoagulants used in clinical and research settings are Ethylenediaminetetraacetic acid (EDTA), Heparin, and Sodium Citrate. Each has a different mechanism of action which can potentially influence the stability and recovery of the analyte.

Illustrative Data:

The following tables present a hypothetical comparison of this compound stability and recovery across the three common anticoagulants. Note: This data is for illustrative purposes only and should be replaced with experimental findings.

Table 1: this compound Recovery from Human Plasma

AnticoagulantMean Recovery (%)Standard Deviation (%)Coefficient of Variation (%)
K2EDTA98.22.12.14
Sodium Heparin95.53.53.66
Sodium Citrate93.14.24.51

Table 2: this compound Stability in Human Plasma at Room Temperature (20-25°C)

AnticoagulantTime PointMean Concentration (ng/mL)% of Initial Concentration
K2EDTA 0 hr100.5100.0
2 hr99.899.3
6 hr98.798.2
24 hr96.495.9
Sodium Heparin 0 hr101.2100.0
2 hr98.997.7
6 hr95.194.0
24 hr89.388.2
Sodium Citrate 0 hr99.7100.0
2 hr97.297.5
6 hr92.592.8
24 hr85.685.9

Table 3: this compound Freeze-Thaw Stability in Human Plasma

AnticoagulantNumber of CyclesMean Concentration (ng/mL)% of Initial Concentration
K2EDTA 199.198.6
298.598.0
397.997.4
Sodium Heparin 197.896.6
295.494.3
392.191.0
Sodium Citrate 196.596.8
293.293.5
389.890.1

Experimental Protocols

To generate the data for the tables above, the following experimental protocols for assessing this compound stability and recovery should be followed. These protocols are based on general guidelines for bioanalytical method validation[2][3][4].

This compound Recovery Experiment

Objective: To determine the extraction efficiency of this compound from plasma collected with different anticoagulants.

Methodology:

  • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of this compound in blank human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate.

  • For each anticoagulant, prepare two groups of samples (n=6 per concentration level).

  • Group A (Pre-extraction spike): Spike the blank plasma with this compound and the internal standard. Extract the samples using a validated liquid-liquid or solid-phase extraction method.

  • Group B (Post-extraction spike): Extract blank plasma first. Then, spike the resulting extract with this compound and the internal standard at the corresponding concentrations.

  • Analyze all samples using a validated LC-MS/MS method.

  • Calculate the recovery using the following formula: Recovery (%) = (Mean peak response of Group A / Mean peak response of Group B) x 100

Short-Term Stability Experiment

Objective: To evaluate the stability of this compound in plasma at room temperature over a period that mimics typical sample handling and processing times.

Methodology:

  • Use pooled human plasma collected with each anticoagulant (K2EDTA, Sodium Heparin, Sodium Citrate).

  • Spike the plasma with this compound to achieve a known concentration.

  • Divide the spiked plasma into aliquots.

  • Keep the aliquots at room temperature (20-25°C).

  • At specified time points (e.g., 0, 2, 6, and 24 hours), process a set of aliquots (n=3) for each anticoagulant by adding a precipitation solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

  • Compare the mean concentration at each time point to the mean concentration at time 0 to determine the percentage of this compound remaining.

Freeze-Thaw Stability Experiment

Objective: To assess the stability of this compound in plasma after repeated freezing and thawing cycles.

Methodology:

  • Spike pooled human plasma from each anticoagulant type with this compound at low and high QC concentrations.

  • Divide the spiked plasma into aliquots.

  • Store the aliquots at -80°C for at least 24 hours to ensure complete freezing.

  • Subject the aliquots to three freeze-thaw cycles. For each cycle, thaw the samples unassisted at room temperature and then refreeze them at -80°C for at least 12 hours.

  • After the first, second, and third cycles, analyze a set of aliquots (n=3) for each anticoagulant and concentration.

  • Analyze a set of control samples that have not undergone any freeze-thaw cycles (time 0).

  • Quantify the this compound concentration in all samples and compare the results to the time 0 samples.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

Experimental_Workflow_Recovery cluster_0 This compound Recovery Assessment cluster_A Group A: Pre-extraction Spike cluster_B Group B: Post-extraction Spike start Start: Prepare QC Samples (Low, Mid, High in EDTA, Heparin, Citrate Plasma) spike_A Spike Plasma with This compound & IS start->spike_A extract_B Extract Blank Plasma start->extract_B extract_A Perform Extraction spike_A->extract_A analyze LC-MS/MS Analysis extract_A->analyze spike_B Spike Extract with This compound & IS extract_B->spike_B spike_B->analyze calculate Calculate % Recovery analyze->calculate end End: Compare Recovery Across Anticoagulants calculate->end Experimental_Workflow_Stability cluster_1 This compound Stability Assessment cluster_ShortTerm Short-Term (Room Temp) Stability cluster_FreezeThaw Freeze-Thaw Stability start Start: Spike Pooled Plasma (EDTA, Heparin, Citrate) incubate_RT Incubate Aliquots at Room Temperature start->incubate_RT freeze Freeze Aliquots at -80°C start->freeze sample_RT Sample at 0, 2, 6, 24 hr incubate_RT->sample_RT process Process Samples (Precipitation with IS) sample_RT->process cycle Perform 1-3 Freeze-Thaw Cycles freeze->cycle cycle->process analyze LC-MS/MS Analysis process->analyze compare Compare to Time 0 analyze->compare end End: Determine % Stability compare->end

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Nelfinavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of Nelfinavir-d4, a deuterated form of the potent HIV-1 protease inhibitor, Nelfinavir. Adherence to these protocols is critical to ensure the safety of researchers and the integrity of experimental work. Nelfinavir and its deuterated analogue are considered potent pharmaceutical compounds, necessitating stringent control measures to prevent exposure.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory minimum, and specific experimental conditions may require additional protective measures.

PPE CategoryItemSpecification
Hand Protection GlovesWear compatible chemical-resistant gloves.[1]
Eye Protection Safety Glasses/GogglesWear appropriate protective eyeglasses or chemical safety goggles.[1][2]
Respiratory Protection RespiratorFor powdered or aerosolized forms, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] For highly potent compounds, powered air-purifying respirators (PAPR) may be necessary to provide adequate protection.[3]
Body Protection Lab Coat/CoverallsWear appropriate protective clothing to prevent skin exposure.[1][2] For handling highly potent active pharmaceutical ingredients (HPAPI), specialized garments such as those made from DuPont™ Tyvek® are recommended.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area with restricted access.

  • Ventilation: Work within a certified chemical fume hood or a similar ventilated enclosure. For potent compounds, mechanical exhaust is required.[1]

  • Containment: For dispensing powdered compounds, consider the use of containment technologies like flexible containment glove bags to minimize dust exposure.[3]

  • Emergency Equipment: Ensure a safety shower and eye wash station are readily accessible.[1]

2. Handling the Compound:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly after handling.[1]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Spill Kit: Maintain a spill kit specifically for potent pharmaceutical compounds in the immediate vicinity.

3. Storage:

  • Container: Keep the container tightly closed when not in use.[1][2][6]

  • Temperature: Store at 15° to 30°C (59° to 86°F).[6] Some suppliers may recommend refrigeration; always follow the storage conditions on the Certificate of Analysis.[2][7]

  • Incompatible Materials: Store away from oxidizing agents and strong acids.[2]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all contaminated materials (e.g., gloves, wipes, disposable lab coats, and excess compound) in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Disposal Method:

  • Incineration: The preferred method for the disposal of potent pharmaceutical compounds is incineration.[3][8]

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified hazardous waste management company.

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.[1][9]

3. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow the established workflow to ensure a safe and effective response.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_cleanup Cleanup (Small Spill) cluster_follow_up Follow-Up Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard (Consult SDS) Isolate->Assess SmallSpill Small Spill: Personnel Cleanup Assess->SmallSpill Minor & Controllable LargeSpill Large Spill: Contact EHS Assess->LargeSpill Major or Unknown Hazard PPE Don Appropriate PPE SmallSpill->PPE Report Report Incident LargeSpill->Report Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Material with Care (Avoid Dust) Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Dispose->Report Review Review Procedures Report->Review

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.